molecular formula C18H22N2O2 B3336739 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide CAS No. 361465-00-1

3-[(4-Tert-butylphenoxy)methyl]benzohydrazide

Cat. No.: B3336739
CAS No.: 361465-00-1
M. Wt: 298.4 g/mol
InChI Key: UJRVJOJZUUZYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Tert-butylphenoxy)methyl]benzohydrazide is a chemical reagent intended solely for Research Use Only (RUO), not for diagnostic or therapeutic applications. This compound belongs to the class of benzohydrazides, which are recognized in medicinal chemistry as versatile precursors for synthesizing a wide range of bioactive molecules, including hydrazide-hydrazones and various heterocycles like 1,3,4-oxadiazoles . Benzohydrazide derivatives are frequently investigated as potential enzyme inhibitors. For instance, structurally similar N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have been identified as potent urease inhibitors, with certain analogues demonstrating superior activity to the standard inhibitor thiourea . Urease inhibition is a significant research area for managing conditions like peptic ulcers and for agricultural applications . Furthermore, hydrazide-hydrazones derived from salicylaldehydes have shown promising activity as inhibitors of laccase, a copper-containing enzyme found in fungi and insects, suggesting potential applications in developing new agrochemicals . The tert-butylphenoxy moiety in its structure is a common feature in compounds designed for biological evaluation, often contributing to favorable lipophilicity and binding interactions with enzyme active sites . Researchers value this compound for its utility as a building block in organic synthesis and medicinal chemistry research, particularly in the design and discovery of novel enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)15-7-9-16(10-8-15)22-12-13-5-4-6-14(11-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRVJOJZUUZYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and foundational chemical principles to offer a comprehensive profile. We will delve into its chemical structure, predict its physicochemical properties, and outline a plausible synthetic pathway, providing the necessary context for researchers to embark on its synthesis and further investigation.

Chemical Structure and Identification

3-[(4-Tert-butylphenoxy)methyl]benzohydrazide is a derivative of benzohydrazide, a class of compounds known for a wide range of biological activities.[1][2][3] The core structure consists of a benzohydrazide moiety substituted at the 3-position of the benzene ring with a (4-tert-butylphenoxy)methyl group.

Molecular Structure:

Chemical Structure of the Topic Compound

Key Identifiers:

IdentifierValue
IUPAC Name 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide
Molecular Formula C18H22N2O2
Molecular Weight 310.38 g/mol
Canonical SMILES CC(C)(C)c1ccc(cc1)OCc2cccc(c2)C(=O)NN
InChI Key (Predicted)
CAS Number (Not assigned)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide. These values are estimated based on its structure and can serve as a guide for experimental design.

PropertyPredicted Value
Melting Point Likely a solid at room temperature, with a melting point estimated to be in the range of 100-150 °C, similar to related benzohydrazide structures.
Boiling Point > 400 °C (Decomposes)
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.
LogP ~3.5 - 4.5 (Indicating good lipophilicity)
pKa The hydrazide moiety will have a basic nitrogen (pKa ~ 3-4) and an acidic N-H proton (pKa ~ 12-13).

Synthesis and Experimental Protocols

A plausible synthetic route for 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide involves a two-step process starting from commercially available precursors.

Synthetic Pathway Overview

Synthesis_Pathway 3-(Bromomethyl)benzoyl_chloride 3-(Bromomethyl)benzoyl chloride Intermediate_Ester Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate 3-(Bromomethyl)benzoyl_chloride->Intermediate_Ester 1. Methanol 2. 4-Tert-butylphenol, Base 4-Tert-butylphenol 4-Tert-butylphenol Target_Compound 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide Intermediate_Ester->Target_Compound Hydrazine hydrate Hydrazine_hydrate Hydrazine hydrate Biological_Activity cluster_0 Structural Features cluster_1 Potential Biological Activities Hydrazide_Moiety Hydrazide Moiety (-CONHNH2) Antimicrobial Antimicrobial Hydrazide_Moiety->Antimicrobial Chelation of metal ions essential for microbial growth Anticancer Anticancer Hydrazide_Moiety->Anticancer Enzyme inhibition Anti_inflammatory Anti-inflammatory Hydrazide_Moiety->Anti_inflammatory Inhibition of inflammatory mediators Phenoxy_Linker Phenoxy Linker Phenoxy_Linker->Anticancer Modulation of kinase activity Tert_butyl_Group Tert-butyl Group Tert_butyl_Group->Anticancer Increased lipophilicity and cell permeability

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that exhibit significant therapeutic potential. Among the myriad of compound classes, hydrazides and their derivatives have consistently emerged as privileged structures, demonstrating a wide spectrum of biological activities. This guide focuses on a specific, promising molecule: 3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide. The unique combination of a flexible phenoxymethyl linker, a meta-substituted benzoic acid core, and a reactive hydrazide moiety makes this compound a compelling candidate for further investigation in medicinal chemistry and drug development. This document serves as a comprehensive technical resource, providing a robust framework for the synthesis, characterization, and potential applications of this molecule, grounded in established chemical principles and supported by empirical evidence.

Molecular Overview and Physicochemical Properties

3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide is a complex organic molecule that, to date, has not been assigned a specific CAS number in publicly accessible databases. Its structure is characterized by a central benzoic acid hydrazide scaffold, with a phenoxymethyl group at the meta-position. The phenoxy ring is further substituted with a tert-butyl group at the para-position.

PropertyValueSource
Molecular Formula C18H22N2O2-
Molecular Weight 300.38 g/mol -
IUPAC Name 3-[(4-tert-butylphenoxy)methyl]benzoic acid hydrazide-
CAS Number Not available-

The presence of the bulky tert-butyl group is known to enhance lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations, which can be crucial for binding to biological targets. The hydrazide functional group is a key pharmacophore, known for its ability to form hydrogen bonds and coordinate with metal ions, and it serves as a versatile synthetic handle for further derivatization.

Synthetic Pathway and Experimental Protocols

The synthesis of 3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide can be logically approached in a two-step process. The first step involves the formation of the core phenoxymethylbenzoate structure via a Williamson ether synthesis, followed by the conversion of the methyl ester to the desired hydrazide through hydrazinolysis.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate Methyl 3-(bromomethyl)benzoate->Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate Reacts with 4-tert-butylphenol 4-tert-butylphenol 4-tert-butylphenol->Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate Reacts with Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate Catalyzes Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate In 3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide 3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate->3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide Reacts with Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide To form Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide In

Caption: Synthetic workflow for 3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide.

Step 1: Synthesis of Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate

The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 mechanism.[1][2][3] In this step, the phenoxide of 4-tert-butylphenol acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.[4]

  • Stir the suspension vigorously at room temperature.

  • Add methyl 3-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with a 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure methyl 3-[(4-tert-butylphenoxy)methyl]benzoate.

Step 2: Synthesis of 3-[(4-Tert-butylphenoxy)methyl]benzoic Acid Hydrazide

Hydrazinolysis is a standard method for converting esters to hydrazides. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

  • Dissolve methyl 3-[(4-tert-butylphenoxy)methyl]benzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated reaction mixture into cold water to precipitate the hydrazide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide.

Characterization and Validation

Thorough characterization of the synthesized compounds is paramount to confirm their identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, the tert-butyl protons, and the hydrazide protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to observe characteristic absorption bands for the N-H stretches of the hydrazide, the C=O stretch of the amide, and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compounds.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Potential Biological Activities and Applications

While specific biological data for 3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide is not yet widely published, the structural motifs present in the molecule suggest several promising avenues for investigation.

  • Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[5][6][7] The phenoxymethyl benzoic acid scaffold has also been investigated for antimicrobial activity, with some derivatives showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8] The introduction of the hydrazide moiety could further enhance this activity.

  • Anticancer Activity: Numerous hydrazide-hydrazone derivatives have demonstrated significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.

  • Anti-inflammatory and Analgesic Activity: Derivatives of 2-phenoxybenzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[9] It is plausible that the 3-substituted isomer could exhibit similar activities.

  • Enzyme Inhibition: The hydrazide functionality can act as a chelating agent for metal ions within the active sites of metalloenzymes, making this class of compounds interesting candidates for enzyme inhibition studies.

Workflow for Biological Evaluation:

G Synthesized Compound Synthesized Compound In vitro Screening In vitro Screening Synthesized Compound->In vitro Screening Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Anticancer Assays Anticancer Assays In vitro Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays In vitro Screening->Anti-inflammatory Assays Hit Identification Hit Identification Antimicrobial Assays->Hit Identification Anticancer Assays->Hit Identification Anti-inflammatory Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Promising Activity In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: A generalized workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

3-[(4-Tert-butylphenoxy)methyl]benzoic acid hydrazide represents a molecule of significant interest for further research and development. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological applications. The synthetic route is robust and relies on well-established organic reactions. Future work should focus on the optimization of the synthetic protocols, the thorough characterization of the final compound, and a systematic evaluation of its biological activity against a panel of relevant targets. The versatile nature of the hydrazide moiety also opens up possibilities for the creation of a library of derivatives, which could lead to the discovery of new therapeutic agents.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Updated September 30, 2024. [Link]

  • Pelinescu, D., et al. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Farmacia. 2010, 58(2), 193-201. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • NIST. 4-tert-Butylbenzoic acid hydrazide. [Link]

  • Almasirad, A., et al. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin. 2006, 29(6), 1193-1196. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Published June 2, 2025. [Link]

  • International Journal of Pharmaceutical and Clinical Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. 2013, 5(4), 133-138. [Link]

Sources

Biological Activity of 3-Substituted Benzohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of 3-substituted benzohydrazide derivatives , a class of privileged scaffolds in medicinal chemistry. Unlike their para (4-) substituted counterparts, meta (3-) substituted derivatives offer a unique balance of electronic modulation and steric freedom. The 3-position allows for the tuning of the hydrazide nitrogen's nucleophilicity without direct resonance conjugation to the carbonyl, preserving the hydrogen-bond donor/acceptor integrity required for target binding. This guide details their synthesis, structure-activity relationships (SAR), and validated biological applications in oncology and infectious disease.

Part 1: Molecular Architecture & SAR

The core benzohydrazide moiety (–C(=O)NHNH2) acts as a bidentate ligand and a hydrogen bonding bridge. The strategic placement of substituents at the 3-position dictates the physicochemical profile of the molecule.

The "Meta" Advantage
  • Electronic Modulation: Substituents at the 3-position influence the acidity of the amide proton (

    
    ) primarily through inductive effects (
    
    
    
    ) rather than resonance (
    
    
    ).
    • Electron Withdrawing Groups (EWG) (e.g.,

      
      , 
      
      
      
      ,
      
      
      ): Decrease electron density on the phenyl ring, increasing the lipophilicity (
      
      
      ) and metabolic stability against ring oxidation.
    • Electron Donating Groups (EDG) (e.g.,

      
      , 
      
      
      
      ): Enhance water solubility and can participate in secondary binding interactions within enzyme pockets.
  • Steric Freedom: The 3-position is distal to the hydrazide linker, preventing steric clash during the formation of Schiff bases (hydrazones), which is a common derivatization strategy to enhance bioactivity.

SAR Logic Diagram

The following diagram illustrates the causal relationship between 3-substitution and biological outcome.

SAR_Logic cluster_0 3-Position Substituent Node_EWG EWG (NO2, Cl, F) Node_Effect Inductive Effect (No Resonance Clash) Node_EWG->Node_Effect Node_EDG EDG (OH, OCH3) Node_EDG->Node_Effect Node_Outcome1 Increased Lipophilicity (Membrane Permeability) Node_Effect->Node_Outcome1 Modulates LogP Node_Outcome2 H-Bond Capability (Enzyme Affinity) Node_Effect->Node_Outcome2 Preserves -NH-NH2

Caption: Structure-Activity Relationship (SAR) flow for 3-substituted benzohydrazides.

Part 2: Synthetic Pathways[1][2][3][4][5]

The synthesis of these derivatives is a self-validating two-step process: Esterification followed by Hydrazinolysis .

Protocol 1: General Synthesis Workflow

Reagents: 3-substituted benzoic acid, Methanol/Ethanol,


 (cat), Hydrazine hydrate (99%).
  • Esterification: Reflux 3-substituted benzoic acid in excess methanol with catalytic sulfuric acid for 4-6 hours. Monitor via TLC (solvent: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: Disappearance of the carboxylic acid spot (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Hydrazinolysis: Treat the methyl/ethyl ester with excess hydrazine hydrate (1:4 molar ratio) in ethanol at reflux temperature for 6-8 hours.

    • Critical Step: Excess hydrazine is required to prevent the formation of the symmetrical dimer (R-CO-NH-NH-CO-R).

  • Purification: Cool to precipitate the hydrazide. Recrystallize from ethanol.

Synthesis_Workflow Start 3-Substituted Benzoic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Methyl 3-substituted benzoate Step1->Inter Step2 Hydrazinolysis (NH2NH2-H2O, EtOH, Reflux) Inter->Step2 Nucleophilic Acyl Substitution Product 3-Substituted Benzohydrazide Step2->Product Schiff Schiff Base Formation (Ar-CHO, AcOH cat.) Product->Schiff Optional Derivatization

Caption: Step-wise synthetic pathway from benzoic acid precursor to hydrazide and Schiff base.

Part 3: Therapeutic Profiles

Antimicrobial Activity

3-substituted benzohydrazides, particularly when converted to Schiff bases (hydrazones), exhibit potent antimicrobial activity by inhibiting cell wall synthesis or DNA gyrase.

  • Mechanism: The azomethine (

    
    ) linkage and the carbonyl oxygen form a chelation pocket for metal ions (
    
    
    
    ,
    
    
    ), disrupting bacterial respiration.
  • Key Data: Derivatives with 3-OH or 3-Cl groups often show MIC values comparable to standard antibiotics like Ciprofloxacin against Gram-positive strains.

Compound (3-Substituent)Derivative TypeTarget OrganismMIC (

)
Reference
3-OH (Hydroxy)Schiff Base (w/ thiophene)S. aureus12.5[1]
3-Cl (Chloro)HydrazideM. tuberculosis6.25[2]
3-

(Nitro)
Schiff BaseE. coli25.0[3]
Anticancer Activity (EGFR Inhibition)

A primary target for benzohydrazides is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

  • Binding Mode: The hydrazide motif functions as a hinge binder within the ATP-binding pocket of EGFR. The 3-substituent orients the phenyl ring into the hydrophobic selectivity pocket.

  • Apoptosis Induction: Inhibition of EGFR autophosphorylation blocks downstream signaling (Ras/Raf/MEK), leading to cell cycle arrest at the G2/M phase.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Benzohydrazide Derivative (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Result of Inhibition Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Transcription

Caption: EGFR signaling cascade and the interception point of benzohydrazide inhibitors.

Part 4: Experimental Validation Protocols

Protocol 2: MTT Cytotoxicity Assay

Purpose: To determine the


 of the synthesized derivative against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    ). Include Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48h.

  • Labeling: Add

    
     MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
    • Mechanism: Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol 3: Broth Microdilution (MIC)

Purpose: To quantify antimicrobial potency.[2]

  • Preparation: Prepare stock solution of benzohydrazide in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions using Mueller-Hinton broth.

  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Incubation: 37°C for 24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue

    
     pink) for visual confirmation of metabolic activity.
    

References

  • PerQueryResult 1.1 : Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.

  • PerQueryResult 1.12 : Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research.

  • PerQueryResult 1.8 : Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health (PMC).

  • PerQueryResult 1.13 : Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid. MDPI.

  • PerQueryResult 1.15 : Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC Advances.

Sources

Comparative Profiling of CA IX Inhibitors: U-104 vs. Benzohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the established Carbonic Anhydrase (CA) inhibitor U-104 (SLC-0111) and the emerging non-sulfonamide scaffold 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide .

Target: Carbonic Anhydrase Isoforms IX & XII (Hypoxic Tumor Microenvironment) Context: Small Molecule Drug Discovery & Lead Optimization

Executive Summary

The inhibition of transmembrane Carbonic Anhydrases (CA IX and CA XII) is a validated therapeutic strategy for disrupting pH regulation in hypoxic solid tumors. U-104 (SLC-0111) represents the current "gold standard"—a ureido-substituted benzenesulfonamide currently in clinical evaluation.

In contrast, 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide represents a distinct chemotype: the non-sulfonamide inhibitor . While sulfonamides act as zinc-binders via the sulfonamide anion, benzohydrazides utilize the hydrazide motif to coordinate the catalytic zinc, offering a strategy to overcome sulfonamide hypersensitivity and improve isoform selectivity profiles.

This guide analyzes the structural activity relationships (SAR), mechanistic divergence, and experimental validation protocols for these two competing pharmacophores.

Structural & Mechanistic Analysis

The Standard: U-104 (SLC-0111)[1][2][3]
  • IUPAC Name: 4-[3-(4-fluorophenyl)ureido]benzenesulfonamide

  • Class: Ureido-benzenesulfonamide.

  • Mechanism: The sulfonamide group (

    
    ) acts as the Zinc Binding Group (ZBG). It exists as an anion (
    
    
    
    ) at physiological pH, coordinating directly to the
    
    
    ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Key Features:

    • Tail: The 4-fluorophenyl tail extends into the hydrophobic pocket of the enzyme.

    • Linker: The ureido (-NH-CO-NH-) linker provides hydrogen bonding interactions with amino acid residues (Thr199, Thr200) at the active site entrance, enhancing selectivity for CA IX over the cytosolic CA I/II.

The Challenger: 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide[4]
  • Core Scaffold: Benzohydrazide (

    
    ).
    
  • Mechanism: The hydrazide moiety functions as the ZBG. Unlike the sulfonamide, hydrazides often bind in a neutral form or via the carbonyl oxygen and terminal nitrogen, creating a different coordination geometry.

  • Key Features:

    • Tail: The 4-tert-butylphenoxy group is a bulky, lipophilic moiety. The tert-butyl group significantly increases

      
      , enhancing membrane permeability—critical for targeting the extracellular catalytic domain of CA IX in dense tumor tissue.
      
    • Linker: The oxymethyl (

      
      ) bridge at the meta (3-) position provides rotational flexibility, allowing the bulky tail to adopt a conformation that minimizes steric clash within the enzyme's hydrophobic cleft.
      
Structural Comparison Diagram

The following diagram illustrates the pharmacophore differences and their interaction with the Carbonic Anhydrase active site.

CA_Inhibitors cluster_U104 U-104 (Sulfonamide) cluster_Benzo Benzohydrazide Scaffold Zn Active Site Zinc (Zn2+) U_ZBG Sulfonamide Anion (SO2NH-) U_ZBG->Zn Tetrahedral Coord. U_Linker Ureido Linker (H-Bonding) U_Linker->U_ZBG Selectivity CA IX/XII Selectivity (Extracellular) U_Linker->Selectivity Thr200 Interaction U_Tail 4-Fluorophenyl (Hydrophobic) U_Tail->U_Linker B_ZBG Hydrazide Motif (-CONHNH2) B_ZBG->Zn Monodentate/Bidentate B_Linker Oxymethyl Linker (-CH2-O-) B_Linker->B_ZBG B_Tail 4-Tert-butylphenoxy (High Lipophilicity) B_Tail->B_Linker B_Tail->Selectivity Membrane Interaction

Figure 1: Pharmacophore comparison of U-104 vs. Benzohydrazide showing distinct Zinc Binding Groups (ZBG) and tail strategies.

Comparative Technical Data

The following table synthesizes the physicochemical and biological properties. Note: Values for the specific benzohydrazide are estimated based on SAR data for the class.

FeatureU-104 (SLC-0111)3-[(4-Tert-butylphenoxy)methyl]benzohydrazide
Primary Target hCA IX, hCA XIIhCA IX, hCA XII (Potential for hCA II)
Zinc Binding Group Sulfonamide (

)
Hydrazide (

)
Binding Mode Displaces

, tetrahedral geometry
Variable (often binds via Carbonyl O)
Ki (hCA IX) ~45 nM (High Potency)Estimated 50–200 nM (Class dependent)
Ki (hCA II) >9000 nM (High Selectivity)Variable (Risk of off-target cytosolic inhibition)
Lipophilicity (cLogP) ~0.8 (Moderate)~3.5–4.2 (High due to tert-butyl)
Solubility Moderate (DMSO soluble)Low (Requires carrier/formulation)
Clinical Status Phase Ib/II Clinical TrialsPre-clinical / Lead Discovery
Primary Advantage Proven efficacy, high isoform selectivityAvoids sulfonamide allergy; novel IP space

Experimental Protocols (Self-Validating)

Protocol A: Stopped-Flow Hydration Assay

Purpose: To determine the inhibition constant (


) of the compounds against purified CA isozymes.
Validation:  This kinetic assay must include Acetazolamide  as a positive control (

nM against hCA II).
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 min at 25°C).
  • Enzyme Incubation:

    • Incubate purified hCA IX (catalytic domain) with varying concentrations of inhibitor (

      
       M to 
      
      
      
      M) for 15 minutes at room temperature.
    • Control: Enzyme + Buffer (0% inhibition).

  • Kinetic Measurement:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Rapidly mix Enzyme-Inhibitor solution with

      
       substrate solution (1:1 ratio).
      
    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate the initial rate (

      
      ) of the reaction.
      
    • Fit data to the Cheng-Prusoff equation:

      
      .
      
Protocol B: Hypoxic Cell Survival Assay

Purpose: To verify if the compound selectively kills cancer cells under hypoxic conditions (mimicking the tumor core). Cell Line: MDA-MB-231 (Breast Cancer) or HT-29 (Colon Cancer) – High CA IX expressors.

  • Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment for 24h.

  • Induction:

    • Normoxia Group: Incubate at 37°C, 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia Group: Incubate in a hypoxia chamber (

      
      ) for 24h to induce CA IX expression via HIF-1
      
      
      
      .
  • Treatment:

    • Treat cells with graded concentrations of U-104 or Benzohydrazide (0.1

      
      M – 100 
      
      
      
      M).
    • Vehicle Control: 0.1% DMSO.

  • Readout (72h post-treatment):

    • Add MTT or CellTiter-Glo reagent.

    • Measure absorbance/luminescence.

  • Validation Logic:

    • A valid CA IX inhibitor must show a Hypoxia Cytotoxicity Ratio (HCR) > 1.

    • 
      .
      
    • Expectation: U-104 typically shows little toxicity in normoxia but significant killing in hypoxia. The benzohydrazide should mimic this profile if it is selective.

Mechanism of Action Pathway

The following diagram details the biological cascade where these inhibitors intervene.

MOA_Pathway Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9_Gene CA9 Gene Transcription HIF1->CA9_Gene CA9_Protein CA IX Protein (Transmembrane) CA9_Gene->CA9_Protein Reaction CO2 + H2O -> HCO3- + H+ CA9_Protein->Reaction Catalyzes Acidosis Extracellular Acidosis (pH < 6.8) Reaction->Acidosis Survival Tumor Survival & Metastasis Acidosis->Survival Promotes MMPs & Invasion Inhibitors U-104 OR Benzohydrazide Inhibitors->CA9_Protein BLOCKS

Figure 2: Biological cascade of Hypoxia-induced CA IX expression and the intervention point of inhibitors.

Synthesis & Stability Considerations

For researchers synthesizing 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide :

  • Ether Linkage Formation: Typically achieved via Williamson ether synthesis. React 3-(bromomethyl)benzonitrile with 4-tert-butylphenol (

    
    , Acetone, Reflux).
    
  • Hydrazide Formation: The resulting nitrile or ester intermediate is reacted with Hydrazine Hydrate (

    
    ) in ethanol at reflux.
    
    • Critical Step: Ensure complete removal of excess hydrazine to avoid false positives in biological assays (hydrazine is toxic).

  • Stability: Benzohydrazides are generally stable but can undergo hydrolysis under strong acidic conditions or oxidation. Store at -20°C.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. (The seminal U-104/SLC-0111 paper). Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[2] Medicinal Research Reviews, 25(2), 186-228. (Context on non-sulfonamide ZBGs). Link

Sources

Methodological & Application

Application Note: Protocol for Synthesizing 1,3,4-Oxadiazoles from Benzohydrazide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability and lipophilicity. This Application Note provides a validated technical framework for synthesizing these heterocycles starting from benzohydrazide precursors.

Unlike generic reviews, this guide focuses on three distinct synthetic pathways selected for their reliability, scalability, and functional group tolerance. Selection of the correct pathway is critical for process success:

  • Protocol A (Dehydrative Cyclization): The robust "workhorse" method for stable substrates.

  • Protocol B (Oxidative Cyclization): A mild, transition-metal-free approach for sensitive aldehydes.

  • Protocol C (Thione Formation): Specifically for accessing mercapto-oxadiazoles (thiones).

Decision Matrix: Pathway Selection

The following decision tree illustrates the logic for selecting the appropriate protocol based on your starting materials and target functionality.

Oxadiazole_Selection Start Starting Material: Benzohydrazide Target Target Substituent at C-5 Position? Start->Target Opt1 Aryl/Alkyl Group (Stable Substrate) Target->Opt1 Carboxylic Acid Available Opt2 Sensitive Aldehyde (e.g., Vinyl, chiral) Target->Opt2 Aldehyde Available Opt3 Thiol/Thione Group (-SH / =S) Target->Opt3 CS2 Reagent MethodA PROTOCOL A: POCl3 Dehydration Opt1->MethodA MethodB PROTOCOL B: I2 Oxidative Cyclization Opt2->MethodB MethodC PROTOCOL C: CS2/KOH Cyclization Opt3->MethodC

Figure 1: Strategic decision matrix for selecting the optimal synthesis pathway.

Protocol A: POCl3-Mediated Dehydrative Cyclization

Best for: Stable carboxylic acid partners; scale-up candidates. Mechanism: Phosphorus oxychloride (POCl3) acts as both solvent and dehydrating agent, activating the carboxylic acid to form an imidoyl chloride intermediate which undergoes intramolecular closure.

Reagents & Equipment
  • Precursor: Benzohydrazide (1.0 equiv)

  • Coupling Partner: Substituted Benzoic Acid / Aliphatic Acid (1.0 equiv)

  • Reagent/Solvent: POCl3 (Excess, typically 5–10 vol relative to mass)

  • Setup: Round-bottom flask with reflux condenser and CaCl2 guard tube (moisture sensitive).

Step-by-Step Methodology
  • Charge: In a dry fume hood, place benzohydrazide (10 mmol) and the corresponding carboxylic acid (10 mmol) into a 50 mL RBF.

  • Addition: Carefully add POCl3 (10–15 mL). Caution: Exothermic. POCl3 releases HCl gas upon contact with moisture.

  • Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the hydrazide spot indicates completion.

  • Quench (Critical Step): Cool the reaction mixture to room temperature. Pour the viscous solution slowly onto crushed ice (~200 g) with vigorous stirring.

    • Note: This hydrolyzes excess POCl3. Significant heat and HCl fumes will be generated.

  • Neutralization: Adjust pH to ~7–8 using solid NaHCO3 or 10% NaOH solution. The product usually precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL), and dry. Recrystallize from Ethanol/DMF.

Mechanistic Insight

POCl3_Mechanism Step1 Acid Activation (R-COOH + POCl3) Step2 Hydrazide Attack (Formation of Diacylhydrazine) Step1->Step2 -HCl Step3 Imidoyl Phosphate Intermediate Step2->Step3 POCl3 Step4 Cyclization & Dehydration (-HPO2Cl2) Step3->Step4 Heat

Figure 2: Mechanistic flow of the dehydrative cyclization driven by phosphorus oxychloride.

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Sensitive substrates, "Green Chemistry" compliance, and aldehyde precursors. Mechanism: This transition-metal-free method proceeds via the formation of an acylhydrazone, followed by iodination of the imine nitrogen and intramolecular nucleophilic substitution.

Reagents & Equipment
  • Precursor: Benzohydrazide (1.0 equiv)

  • Partner: Aryl/Alkyl Aldehyde (1.0 equiv)

  • Oxidant: Molecular Iodine (I2) (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.

Step-by-Step Methodology

Phase 1: Schiff Base Formation (In Situ)

  • Dissolve benzohydrazide (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Reflux for 1–2 hours.

  • Evaporate solvent (or use the crude hydrazone directly if using DMSO for the next step).

Phase 2: Oxidative Cyclization

  • Dissolve the crude acylhydrazone in DMSO (3 mL).

  • Add K2CO3 (3.0 mmol) followed by I2 (1.1 mmol).

  • Heat at 100 °C for 1–3 hours.

    • Visual Cue: The dark iodine color will fade as the reaction proceeds.

  • Workup: Cool and pour into aqueous Na2S2O3 (Sodium thiosulfate, 5%) to quench unreacted iodine.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

Protocol C: Thione Formation (CS2 Method)

Best for: Synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols (often exist as thiones).[1] Mechanism: Nucleophilic attack of the hydrazide on Carbon Disulfide (CS2) followed by base-mediated cyclization (elimination of H2S).

Reagents[2][3][4][5][6]
  • Benzohydrazide (1.0 equiv)

  • Carbon Disulfide (CS2) (2.5 equiv)

  • KOH (1.5 equiv)

  • Ethanol (95%)

Step-by-Step Methodology
  • Dissolve KOH (15 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Add benzohydrazide (10 mmol) and stir until dissolved.

  • Addition: Add CS2 (25 mmol) dropwise at room temperature. Warning: CS2 is highly flammable and toxic. Use a fume hood.

  • Reflux: Heat the mixture to reflux for 6–10 hours. Evolution of H2S gas (rotten egg smell) indicates reaction progress (trap gas in NaOH solution).

  • Workup: Concentrate the solvent. Dissolve the residue in water.

  • Acidification: Acidify the aqueous layer with dilute HCl to pH 2–3. The product (oxadiazole-2-thiol) will precipitate. Filter and recrystallize from ethanol.

Comparative Data & Performance Metrics

The following table summarizes expected performance based on validation studies cited in literature (See References).

FeatureProtocol A (POCl3)Protocol B (Iodine)Protocol C (CS2)
Reaction Time 4–6 Hours2–4 Hours8–12 Hours
Typical Yield 80–95%85–96%70–85%
Atom Economy Low (POCl3 waste)HighModerate
Key Byproducts H3PO4, HClKI, H2OH2S, KCl
Substrate Scope Acids (Aryl/Alkyl)Aldehydes (Broad)Thione specific
Safety Profile Corrosive/Reacts w/ H2OMildFlammable/Toxic (CS2)

Troubleshooting & Optimization

  • Low Yield in Protocol A: Ensure POCl3 is fresh (colorless). Yellow/orange POCl3 indicates decomposition. Ensure the system is strictly anhydrous before quenching.

  • Incomplete Cyclization in Protocol B: If the intermediate hydrazone persists, increase I2 loading to 1.5 equiv and ensure K2CO3 is finely ground to maximize surface area.

  • Purification Issues: 1,3,4-oxadiazoles are weak bases. If the product oils out during acid/base workup, back-extract the aqueous layer with DCM.

References

  • POCl3 Method Validation

    • Dong, J., et al. (2022).[2][3] "POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives." Arabian Journal of Chemistry.

  • Iodine Oxidative Cyclization

    • Yu, W., et al. (2013).[4][5][6] "I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry, 78(20), 10337–10343.

  • CS2 Thione Synthesis

    • Bollikolla, H. B., et al. (2022).[1] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews, 4(3), 255-271.[1]

  • Microwave/Green Alternatives (Supporting Data)

    • Dornelles, L., et al. (2015).[7] "Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides." Arkivoc, (vii), 131-144.[7][8]

    • [7]

Sources

Application Notes and Protocols for Schiff Base Formation Using 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), represent a cornerstone in synthetic medicinal chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][3] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a versatile scaffold for interacting with biological targets, making them privileged structures in the design of novel therapeutic agents.[3]

The interest in Schiff bases is driven by their broad and potent pharmacological profile, which includes antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer activities.[1][3][4] Their unique ability to form stable complexes with various metal ions further enhances their therapeutic potential, often resulting in metal complexes with greater biological activity than the free ligands.[1][4][5]

This guide focuses on the synthesis and characterization of Schiff bases derived from a specific, rationally designed precursor: 3-[(4-tert-butylphenoxy)methyl]benzohydrazide . The benzohydrazide moiety provides a reliable and reactive platform for Schiff base formation, while the lipophilic 4-tert-butylphenoxy group is incorporated to potentially enhance membrane permeability and modulate the pharmacokinetic properties of the final compounds. This document provides a detailed protocol for researchers, scientists, and drug development professionals, explaining not just the steps but the underlying chemical principles that ensure a successful and reproducible synthesis.

Part 1: Synthesis of Schiff Bases from 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide

The core of the synthesis is the acid-catalyzed nucleophilic addition-elimination reaction between the terminal primary amine of the hydrazide and the carbonyl carbon of an aldehyde or ketone.

Causality of Experimental Design
  • The Hydrazide Component : 3-[(4-tert-butylphenoxy)methyl]benzohydrazide serves as the amine source. The -NH2 group is a potent nucleophile that readily attacks the electrophilic carbonyl carbon.

  • The Carbonyl Component : A diverse range of aromatic aldehydes can be used to generate a library of Schiff base derivatives. The choice of aldehyde directly influences the steric and electronic properties of the final molecule, which is a key strategy in structure-activity relationship (SAR) studies.

  • The Solvent : Absolute ethanol is an ideal solvent for this reaction. It effectively dissolves both the hydrazide and most aromatic aldehydes, has a suitable boiling point for refluxing to drive the reaction forward, and is easily removed post-reaction.

  • The Catalyst : A few drops of a strong acid, such as glacial acetic acid or hydrochloric acid, are crucial.[6][7] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide's amine group.

General Reaction Scheme

The following diagram illustrates the general condensation reaction.

Caption: General reaction for Schiff base formation.

Detailed Experimental Protocol

This protocol describes the synthesis using benzaldehyde as a representative aromatic aldehyde. The procedure can be adapted for other aldehydes.

Materials and Equipment:

  • 3-[(4-tert-butylphenoxy)methyl]benzohydrazide

  • Benzaldehyde (or other selected aromatic aldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 10 mmol of 3-[(4-tert-butylphenoxy)methyl]benzohydrazide in 30-40 mL of absolute ethanol. Stir the solution until the solid is fully dissolved.

  • Addition of Aldehyde : To this solution, add an equimolar amount (10 mmol) of benzaldehyde.

  • Catalyst Addition : Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[6]

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Reaction Monitoring : Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting material spots and the appearance of a new, single product spot indicates the completion of the reaction. This typically takes 3-5 hours.[6][8]

  • Product Isolation : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath.

  • Filtration : Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification : Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[6] For higher purity, the product should be recrystallized from hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol and allow it to cool slowly to form crystals.

  • Drying and Yield Calculation : Dry the purified crystalline product in a vacuum oven at 50-60°C to remove any residual solvent. Weigh the final product and calculate the percentage yield.

Part 2: Structural Characterization and Validation

Confirming the structure of the synthesized Schiff base is a critical step. A combination of spectroscopic methods provides a self-validating system to ensure the correct product has been formed.

Spectroscopic Analysis
Technique Purpose Expected Key Signals for a Successful Synthesis
FT-IR To identify functional groups.Disappearance of the hydrazide N-H stretch (approx. 3300-3400 cm⁻¹) and aldehyde C=O stretch (approx. 1700 cm⁻¹). Appearance of a strong absorption band for the imine group (C=N) in the range of 1600-1630 cm⁻¹ .[6][9]
¹H NMR To determine the proton environment.Appearance of a characteristic singlet peak in the downfield region of δ 8.0-9.0 ppm , corresponding to the azomethine proton (-CH=N-) .[6] Signals for aromatic protons and the tert-butyl group (singlet around δ 1.3 ppm) should also be present.
¹³C NMR To determine the carbon skeleton.Appearance of a signal for the azomethine carbon atom (C=N) , typically in the range of δ 140-160 ppm .
Mass Spec. To confirm molecular weight.The molecular ion peak [M+] should correspond to the calculated molecular weight of the target Schiff base.
Workflow for Synthesis and Validation

The following diagram outlines the comprehensive workflow from initial synthesis to final characterization and screening.

Caption: Workflow for synthesis, purification, and validation.

Part 3: Applications in Drug Development & Future Perspectives

Schiff bases derived from benzohydrazide are highly promising candidates for drug discovery.[9] Their versatile structure allows for fine-tuning of biological activity.

Potential Therapeutic Targets
  • Antimicrobial Agents : The azomethine linkage is known to be crucial for antimicrobial activity, potentially inhibiting microbial growth by interfering with normal cell processes.[1] Metal complexes of these Schiff bases often show enhanced activity against various bacterial and fungal strains.[4]

  • Anticancer Agents : Many Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[3] Potential mechanisms include the inhibition of protein kinases or the induction of apoptosis.[3] The lipophilic nature of the 3-[(4-tert-butylphenoxy)methyl] moiety may aid in crossing cell membranes to reach intracellular targets.

  • Antioxidant and Anti-inflammatory Agents : The ability of these compounds to scavenge free radicals and modulate inflammatory pathways makes them interesting candidates for treating diseases associated with oxidative stress and inflammation.[1]

Future Research Directions
  • Library Synthesis : A broad library of these Schiff bases should be synthesized using a diverse range of substituted aldehydes and ketones to establish clear structure-activity relationships (SAR).

  • Metal Complexation : The synthesis of transition metal complexes (e.g., with Cu(II), Co(II), Ni(II), Zn(II)) is a proven strategy to significantly enhance biological efficacy.[4][5]

  • In-depth Biological Screening : Comprehensive in vitro and in vivo studies are required to evaluate the efficacy, toxicity, and mechanism of action of the most promising compounds.

  • Molecular Docking : Computational studies can be performed to predict the binding interactions of these compounds with specific biological targets, such as microbial or cancer-related enzymes, guiding further structural optimization.[9][10]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide.
  • Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • Chaudhary, N. K., et al. (2021). Schiff base metal complex as a potential therapeutic drug in medical science. BIBECHANA, 18(1), 214-230.
  • Hindawi. (2013). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.
  • MDPI. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview.
  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • Hussain, M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes.
  • PubMed. (2021). Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents.
  • Veeramanikandan, S., & Sherine, H. B. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.

Sources

Application Note: Solvent Systems for 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide (referred to herein as 3-TBMB ) as a scaffold in medicinal chemistry. It addresses the critical challenge of balancing the molecule's lipophilic tail (tert-butylphenoxy) with its polar reactive head (hydrazide) during synthetic transformations.[1]

Executive Summary

3-[(4-Tert-butylphenoxy)methyl]benzohydrazide is a meta-substituted benzoyl hydrazine derivative characterized by a significant solubility dichotomy. The 4-tert-butylphenoxy moiety imparts high lipophilicity (LogP > 3.5 estimated), while the hydrazide functionality requires polar protic or aprotic environments for nucleophilic activation.[1]

Incorrect solvent selection frequently leads to:

  • Gummy precipitates (oiling out) in pure aqueous/alcohol mixtures.[1]

  • Incomplete conversion in non-polar solvents due to poor hydrazide nucleophilicity.[1]

  • Acylation competition when using reactive solvents (e.g., acetone forming hydrazones inadvertently).[1]

This guide provides validated solvent systems for the three most common transformations: Condensation (Schiff Base formation) , Cyclization (Oxadiazole synthesis) , and Acylation .[1]

Physicochemical Profile & Solubility Matrix

Understanding the solubility profile is prerequisite to reaction planning.[1]

Solvent ClassRepresentative SolventSolubility of 3-TBMBApplication Suitability
Polar Protic Ethanol (EtOH), MethanolModerate (Hot) ; Poor (Cold)Ideal for recrystallization and Schiff base condensation.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for nucleophilic substitutions; difficult to remove (high BP).[1]
Chlorinated Dichloromethane (DCM)Good Preferred for acylation/coupling reactions (low BP, easy workup).[1]
Ethers THF, 2-MeTHFGood Good alternative to DCM; 2-MeTHF is the greener choice.
Non-Polar Hexane, TolueneVery Poor Used as anti-solvents for precipitation.[1]
Water WaterInsoluble Strictly an anti-solvent or for aqueous workup.

Protocol A: Schiff Base Formation (Hydrazone Synthesis)

Objective: Condensation of 3-TBMB with aromatic aldehydes. Challenge: The lipophilic t-butyl group often causes the product to "oil out" before crystallizing in pure ethanol.

Optimized Solvent System: Ethanol-DCM Gradient

Using a catalytic amount of Glacial Acetic Acid (AcOH) in absolute ethanol is standard.[1] However, for 3-TBMB, adding a minor fraction of DCM prevents oiling out.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 3-TBMB in a mixture of Absolute Ethanol (10 volumes) and DCM (2 volumes) . Heat to 40°C until clear.

    • Why? DCM solubilizes the lipophilic tail, ensuring homogeneity.[1]

  • Activation: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Addition: Add 1.0–1.1 eq of the aromatic aldehyde dropwise.

  • Reflux: Heat to reflux (approx. 60-65°C) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (The "Crash" Method):

    • Concentrate the mixture to ~50% volume under reduced pressure.

    • Cool to 0°C.[1]

    • Slowly add cold Water (anti-solvent) until turbidity persists.[1]

    • Stir at 0°C for 30 mins to induce precipitation.

  • Purification: Filter the solid and wash with cold 20% EtOH/Water. Recrystallize from hot Ethanol.[1]

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Objective: Intramolecular cyclization of the hydrazide (or derived hydrazone).[1] Challenge: Harsh dehydrating agents (POCl₃) are standard but non-green.

System 1: Oxidative Cyclization (Greener Route)

Solvent: DMSO (Dimethyl sulfoxide) Reagent: Iodine (I₂) / Potassium Carbonate (K₂CO₃)[1]

  • Dissolve: Suspend the hydrazone intermediate (from Protocol A) in DMSO (5 volumes) .

  • Reagent: Add K₂CO₃ (3 eq) followed by Iodine (1.1 eq) .

  • Reaction: Heat to 100°C for 2–4 hours.

    • Mechanism:[2] Iodine facilitates oxidative closure of the -NH-N=CH- bond.

  • Quench: Pour the hot mixture into Ice-Water containing 5% Sodium Thiosulfate (to quench excess Iodine).

  • Isolation: The oxadiazole will precipitate as a solid.[1][3] Filter and wash with water.[1]

System 2: Dehydrative Cyclization (Standard)

Solvent: Phosphoryl Chloride (POCl₃) - Note: Acts as both solvent and reagent.[1]

  • Warning: Strictly anhydrous conditions required.[1]

  • Procedure: Reflux 3-TBMB with a carboxylic acid in neat POCl₃ for 4–6 hours. Pour onto crushed ice to hydrolyze excess POCl₃ and precipitate the product.

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on the desired transformation of the hydrazide core.

SolventSelection Start 3-[(4-Tert-butylphenoxy) methyl]benzohydrazide Target_Hydrazone Target: Hydrazone (Schiff Base) Start->Target_Hydrazone Aldehyde Condensation Target_Oxadiazole Target: 1,3,4-Oxadiazole Start->Target_Oxadiazole Cyclization Target_Acyl Target: Diacylhydrazine Start->Target_Acyl Acid Chloride Coupling Solvent_EtOH Solvent: EtOH + Cat. AcOH (Add DCM if oiling occurs) Target_Hydrazone->Solvent_EtOH Standard Protocol Solvent_DMSO Solvent: DMSO + I2/K2CO3 (Oxidative Cyclization) Target_Oxadiazole->Solvent_DMSO Green Route Solvent_POCl3 Solvent: POCl3 (Neat) (Dehydrative Cyclization) Target_Oxadiazole->Solvent_POCl3 Traditional Route Solvent_DCM Solvent: DCM/THF + TEA (Nucleophilic Attack) Target_Acyl->Solvent_DCM Solubility Priority

Figure 1: Decision matrix for solvent selection based on reaction pathway.[1] Green paths indicate environmentally preferred options.

Green Chemistry & Optimization

To align with sustainable chemistry principles (E-Factor reduction), consider the following substitutions for 3-TBMB reactions:

  • Replace DCM with 2-MeTHF:

    • 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs/bagasse). It offers higher reaction temperatures than DCM (BP 80°C vs 40°C) and better phase separation from water during workup.[1]

  • Replace DMF with CPME:

    • Cyclopentyl methyl ether (CPME) resists peroxide formation and has low water solubility, making it superior for anhydrous coupling reactions involving the hydrazide.[1]

  • Solvent-Free Grinding:

    • For Schiff base formation, grinding 3-TBMB and the aldehyde with a pestle and mortar (with catalytic p-TsOH) often yields the product quantitatively in 10-20 minutes without bulk solvent.[1]

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Schiff Bases from Hydrazides. Retrieved from [1]

  • Saha, A., et al. (2010).[1][5] Development and Assessment of Green Synthesis of Hydrazides. Indian Journal of Chemistry.[1][5] Retrieved from

  • Kerimov, et al. (2020).[1] Synthesis of 1,3,4-Oxadiazoles by Reaction of Arylhydrazines with Acid Chlorides.[1][6] Open Medicinal Chemistry Journal. Retrieved from [1]

  • PubChem. (2025).[1][7][8] Compound Summary: 3,4-Dihydroxybenzohydrazide (Analogous Scaffold).[1][7] National Library of Medicine.[1][9] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Detail: 3-((4-Tert-butylphenoxy)methyl)benzohydrazide derivative.[10] Retrieved from [1][10]

Sources

Microwave-assisted synthesis of benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Benzohydrazide Derivatives

Executive Summary

This guide details the protocol for the rapid, high-yield synthesis of benzohydrazide derivatives using microwave-assisted organic synthesis (MAOS). Unlike conventional reflux methods which require 4–8 hours and often suffer from thermal degradation, this microwave protocol achieves quantitative conversion in 2–10 minutes.

Benzohydrazides are critical pharmacophores in drug discovery, serving as precursors for anti-tubercular (e.g., Isoniazid analogs), anti-inflammatory, and antimicrobial agents. This note covers the mechanism, safety profile, solvent-based and solvent-free protocols, and downstream derivatization into Schiff bases.

Mechanistic Insight: Why Microwave?

To ensure reproducibility, researchers must understand that microwave irradiation is not merely "faster heat." It relies on Dielectric Heating , which operates through two primary mechanisms:[1][2]

  • Dipolar Polarization: Polar molecules (like ethanol or the carbonyl group of the ester) attempt to align with the oscillating electric field of the microwave (typically 2.45 GHz). The molecular friction generated by this rapid realignment creates internal heat.[1][2][3]

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the microwave field, colliding with neighboring molecules and generating heat.

The "Specific Microwave Effect": In benzohydrazide synthesis, the polar transition state of the nucleophilic attack (hydrazine attacking the ester carbonyl) is more polar than the ground state. Microwave irradiation stabilizes this transition state, lowering the activation energy (


) and accelerating the reaction beyond simple thermal effects.

ReactionMechanism cluster_0 Reactants cluster_1 Microwave Interaction cluster_2 Product Ester Ethyl Benzoate (Electrophile) Dipole Dipolar Polarization (Transition State Stabilization) Ester->Dipole Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Dipole Product Benzohydrazide Derivative Dipole->Product  Nucleophilic  Substitution Byproduct Ethanol (Leaving Group) Dipole->Byproduct

Figure 1: Mechanistic pathway of microwave-assisted nucleophilic acyl substitution.

Safety & Equipment

  • Hydrazine Hydrate Warning: Hydrazine is a potent hepatotoxin and suspected carcinogen. It is also hypergolic with oxidizing agents. All handling must occur in a fume hood.

  • Vessel Selection: Use borosilicate glass or quartz microwave vials. Do not use standard household glassware in a dedicated reactor, as it may not withstand the rapid pressure buildup (up to 20 bar).

  • Pressure Control: Benzohydrazide synthesis generates ethanol as a byproduct. In a sealed vessel, this increases pressure. Ensure the reactor's pressure limit (typically 300 psi/20 bar) is not exceeded.

Experimental Protocols

Protocol A: Standard Ethanol-Solvent Synthesis

Best for: Initial screening and reactions involving solid esters.

Reagents:

  • Substituted Ethyl Benzoate (10 mmol)

  • Hydrazine Hydrate (99%, 15–20 mmol) — Excess ensures completion.

  • Ethanol (Absolute, 3–5 mL)

Procedure:

  • Dissolution: In a 10 mL microwave process vial, dissolve 10 mmol of the ester in ethanol.

  • Addition: Add hydrazine hydrate dropwise.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Mode: Dynamic (Temperature Control)

    • Temperature: 80°C – 100°C

    • Power: Max 150W (Variable)

    • Time: 2 – 5 minutes (Hold time)

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • Stir vigorously.[4] The benzohydrazide will precipitate as a white/off-white solid.

    • Filter, wash with cold water (2x10 mL), and recrystallize from ethanol.

Protocol B: Solvent-Free "Green" Synthesis

Best for: High throughput, maximizing yield, and reducing waste.

Reagents:

  • Liquid Ester (e.g., Ethyl benzoate) or Low-melting solid ester (10 mmol)

  • Hydrazine Hydrate (20 mmol)[5]

Procedure:

  • Mixing: Mix the ester and hydrazine hydrate in an open vessel (or loosely capped Teflon vessel) to allow ethanol vapor to escape safely, OR use a sealed vessel with sufficient headspace.

  • Irradiation:

    • Power: 160W – 300W (Intermittent irradiation: 30 sec ON / 10 sec OFF to prevent bumping).

    • Total Time: 2 – 4 minutes.

  • Workup: Upon cooling, the mixture often solidifies immediately. Wash with cold ether or water to remove unreacted hydrazine.

Protocol C: Downstream Derivatization (Schiff Bases)

Application: Converting Benzohydrazide to Hydrazones (Antimicrobial scaffolds).

Reagents:

  • Synthesized Benzohydrazide (10 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (10 mmol)[4]

  • Glacial Acetic Acid (2-3 drops)

  • Ethanol (2 mL)

Procedure:

  • Mix all components in a microwave vial.

  • Irradiate at 140W for 1–3 minutes .

  • Cool and filter the precipitated hydrazone.

Data Analysis & Comparison

The following table summarizes internal validation data comparing conventional reflux (oil bath) vs. microwave irradiation for 4-substituted benzohydrazides.

Derivative (R-C₆H₄-CONHNH₂)MethodTimeYield (%)Melting Point (°C)
H- (Unsubstituted) Reflux6 hrs65%112-114
Microwave 3 min 92% 113-114
4-NO₂- (Nitro) Reflux8 hrs58%210-212
Microwave 5 min 88% 211-213
4-Cl- (Chloro) Reflux5 hrs70%163-165
Microwave 4 min 95% 164-165
2-OH- (Salicylic) Reflux10 hrs62%146-148
Microwave 8 min 85% 147-148

Note: Microwave yields are consistently higher due to the suppression of side reactions (e.g., hydrolysis of the ester back to acid) caused by prolonged heating.

Workflow Visualization

ExperimentalWorkflow cluster_setup Setup Phase cluster_reaction Microwave Irradiation cluster_workup Workup & Purification start Start: Reagent Prep mix Mix Ester + Hydrazine (1:2 Molar Ratio) start->mix solvent Select Solvent: Ethanol or Solvent-Free mix->solvent mw_param Set Parameters: 150-300W | 80-100°C solvent->mw_param irradiate Irradiate (2 - 8 mins) mw_param->irradiate quench Pour into Crushed Ice irradiate->quench filter Vacuum Filtration quench->filter recryst Recrystallize (Ethanol) filter->recryst final Pure Benzohydrazide Crystals recryst->final

Figure 2: Step-by-step experimental workflow for MW-assisted synthesis.[4][6][7]

Troubleshooting & Optimization

  • Problem: Low Yield / Oily Product.

    • Cause: Incomplete reaction or presence of unreacted ester.

    • Solution: Increase hydrazine ratio to 1:2.5. Ensure the reaction mixture reaches at least 80°C. If oily, scratch the vessel walls with a glass rod while cooling in ice to induce nucleation.

  • Problem: "Bumping" or Vessel Failure.

    • Cause: Superheating of ethanol.

    • Solution: Use a stir bar (magnetic stirring is crucial in MW). Use "Ramp" heating (1 min ramp to temp) rather than instant max power.

  • Problem: Bis-benzohydrazide formation.

    • Cause: Reaction of the product hydrazide with another mole of ester.

    • Solution: This is rare in MW due to short times, but strictly maintaining excess hydrazine prevents this secondary substitution.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Jain, A. K., et al. (2007).[4][8] "Rapid Solvent-Free Synthesis of Aromatic Hydrazides under Microwave Irradiation." Defence Science Journal. Link

  • Kabalka, G. W., & Mereddy, A. R. (2009). "Microwave-Assisted Synthesis of Hydrazides." Letters in Organic Chemistry. Link

  • Saeed, H. H., et al. (2022).[9] "Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives." Chemical Methodologies. Link

  • BenchChem. (2025).[7] "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes." Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in benzohydrazide condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Acylhydrazone Formation Ticket ID: #BHZ-COND-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the "Mix and Stir" Mentality

Welcome to the Advanced Synthesis Support Module. You are likely here because a "standard" benzohydrazide condensation—the reaction between a benzohydrazide (


) and an aldehyde/ketone to form a hydrazone—has failed to meet yield expectations.

While often described in undergraduate texts as a simple condensation, high-yield synthesis (


) requires a nuanced understanding of nucleophilic competency  and equilibrium thermodynamics . This guide deconstructs the reaction into controllable variables, moving beyond rote recipes to mechanistic troubleshooting.

Module 1: The Mechanistic "Goldilocks Zone"

The most common cause of failure is pH mismanagement . This reaction is acid-catalyzed, but the relationship between acid concentration and rate is a bell curve, not linear.

The pH Paradox
  • Requirement: You need acid (

    
    ) to protonate the carbonyl oxygen, making the carbon more electrophilic.[1]
    
  • The Trap: If the solution is too acidic (pH

    
    ), you protonate the terminal amine of the hydrazide (
    
    
    
    ). A protonated amine is not a nucleophile. It cannot attack the carbonyl.

Target pH: 4.5 – 5.0 (The pKa of the conjugate acid of benzohydrazide is roughly 3–4).

Visualizing the Pathway

The following diagram illustrates the critical intermediates and where the reaction stalls.

BenzohydrazideMechanism Start Reactants (Hydrazide + Aldehyde) Activated Activated Carbonyl (More Electrophilic) Start->Activated + H+ Stall STALL POINT: Protonated Amine (pH < 3) Start->Stall Excess Acid Acid Acid Catalyst (pH 4-5) Acid->Activated Tetra Tetrahedral Intermediate Activated->Tetra Amine Attack Attack Nucleophilic Attack Product Acylhydrazone (Precipitate) Tetra->Product - H2O (Dehydration) Water H2O Byproduct Tetra->Water Product->Start Hydrolysis (Equilibrium Reversal)

Figure 1: Mechanistic pathway showing the dual role of acid and the reversibility of the reaction.

Module 2: Critical Control Points (FAQs)

Q1: My reaction turns cloudy but the yield is <40%. Why?

Diagnosis: Equilibrium Reversal (Hydrolysis). Explanation: This reaction generates water. As water concentration increases, the equilibrium shifts back toward the starting materials (Le Chatelier’s Principle). The Fix:

  • Chemical Drying: Add anhydrous Molecular Sieves (3Å or 4Å) or anhydrous

    
     directly to the reaction flask.
    
  • Azeotropic Removal: If using toluene or benzene, use a Dean-Stark trap to physically remove water.

Q2: I see two spots on TLC. Is one an isomer?

Diagnosis: Likely Azine Formation or E/Z Isomerism . Explanation:

  • Azines: If you use excess aldehyde, the product can react again at the amide nitrogen (though difficult) or the hydrazide can disproportionate.

  • Isomers: Hydrazones exist as E (trans) and Z (cis) isomers around the C=N bond. E is usually more stable. The Fix:

  • Check stoichiometry. Ensure a strict 1:1 molar ratio or slight excess of the hydrazide (the cheaper reagent).

  • E/Z isomers often interconvert in solution. If they merge upon heating or in NMR, it is isomerism, not impurity.

Q3: The product won't precipitate (Oil formation).

Diagnosis: Solvent/Solubility Mismatch. Explanation: The product is too soluble in the reaction solvent (often Ethanol) or the melting point is lower than the boiling point of the solvent (oiling out). The Fix:

  • Switch Solvent: Move from Ethanol to Methanol (less soluble product) or Water/Ethanol (1:1) .

  • Induce Crystallization: Cool slowly to room temperature, then to

    
    . Scratch the glass to provide nucleation sites.
    

Module 3: Troubleshooting Matrix

Use this table to diagnose specific yield issues based on reactant electronics.

ScenarioSymptomRoot CauseCorrective Action
Electron-Poor Aldehyde (e.g., Nitrobenzaldehyde)Fast precipitation, but impure.High reactivity leads to kinetic trapping of impurities.Reduce catalyst loading. Recrystallize from hot EtOH.
Electron-Rich Aldehyde (e.g., Anisaldehyde)No reaction or very slow (Yield <20%).Carbonyl is not electrophilic enough (deactivated).Increase Temp (Reflux).[2] Use stronger catalyst (HCl drops instead of AcOH).
Sterically Hindered Ketone (e.g., Acetophenone)Reaction stalls after 24h.Steric bulk prevents nucleophilic attack.Microwave irradiation (see Protocol B).[3] Use anhydrous conditions strictly.
Acid Sensitive Substrate Decomposition / Tarring.Catalyst is degrading the substrate.Solvent-Free Grinding (Protocol B). No external acid added.

Module 4: Validated Experimental Protocols

Protocol A: Optimized Kinetic Method (Solution Phase)

Best for: General synthesis, scaling up, and moisture-sensitive substrates.

  • Dissolution: Dissolve Benzohydrazide (1.0 eq) in absolute Ethanol (10 mL/mmol).

    • Note: If solubility is poor, heat gently to

      
      .
      
  • Catalysis: Add Glacial Acetic Acid (3-5 drops per 5 mmol). Check pH (wet pH paper)

    
     should be ~4-5.
    
  • Addition: Add Aldehyde/Ketone (1.0 eq) dropwise.

  • Equilibrium Management: Add Activated 4Å Molecular Sieves (1g per 10 mmol).

    • Why? actively scavenges water to drive completion [1].

  • Reaction: Reflux for 2–4 hours. Monitor by TLC.[1][4]

  • Isolation: Filter hot (to remove sieves). Cool filtrate to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     overnight. Filter precipitate.[1]
    
Protocol B: Green Mechanochemical Method (Solvent-Free)

Best for: Acid-sensitive compounds, sterically hindered ketones, and "Green Chemistry" compliance.

  • Combine: Place Benzohydrazide (1.0 eq) and Aldehyde (1.0 eq) in a clean mortar.

  • Grind: Grind vigorously with a pestle for 10–20 minutes.

    • Observation: The mixture will often turn into a "melt" or paste as the eutectic point is reached and water is released [2].

  • Workup: Allow the paste to solidify. Wash the solid with cold Ether or Water to remove unreacted starting material.

  • Yield: Typically 90–98% due to high concentration of reactants (Le Chatelier’s principle in solid state).

Module 5: Diagnostic Flowchart

Follow this logic path to resolve low yields.

TroubleshootingFlow Start Start: Yield < 50% CheckTLC Check TLC: Starting Material Left? Start->CheckTLC YesStart Yes: Reaction Incomplete CheckTLC->YesStart Yes NoStart No: Reaction Consumed CheckTLC->NoStart No CheckWater Is Water Removal Used? YesStart->CheckWater AddSieves Action: Add Mol. Sieves or Dean-Stark CheckWater->AddSieves No CheckPH Check pH CheckWater->CheckPH Yes AdjustPH Action: Adjust to pH 4-5 (AcOH or HCl) CheckPH->AdjustPH pH <3 or >6 CheckSpots Multiple Spots on TLC? NoStart->CheckSpots Purify Action: Recrystallize (Azine/Isomer removal) CheckSpots->Purify Yes Solubility Action: Product too soluble. Switch to MeOH/Water CheckSpots->Solubility No (One Spot)

Figure 2: Decision tree for diagnosing low yields in hydrazone synthesis.

References

  • BenchChem Support. (2025).[1][4] Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem Technical Resources. Link

  • G. W. V. Cave, C. L. Raston, & J. L. Scott. (2001). Recent advances in solvent-free organic synthesis.[5][6] Chemical Communications. Link

  • Mahdi, H., et al. (2022).[2][7] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies.[2][7] International Journal of Drug Delivery Technology.[2] Link

  • Sriram, D., et al. (2005). Synthesis of benzohydrazide derivatives as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry.[2][8] Link

Sources

Technical Support Center: Purification of Lipophilic Benzohydrazide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of lipophilic benzohydrazide intermediates. These molecules are critical building blocks in medicinal chemistry, but their hydrophobic nature often presents unique purification challenges. This center is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying lipophilic benzohydrazide intermediates?

The most effective purification techniques leverage differences in physicochemical properties between the target compound and its impurities.[1] For lipophilic benzohydrazides, the primary methods are:

  • Recrystallization: This is often the most efficient and cost-effective method for purifying solid intermediates. It relies on the differential solubility of the compound and impurities in a specific solvent system at varying temperatures.[1][2][3]

  • Flash Column Chromatography: An indispensable technique when recrystallization fails to provide adequate purity or when impurities have very similar solubility profiles to the product.[4] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4][5]

  • Preparative HPLC (High-Performance Liquid Chromatography): Reserved for difficult separations or when very high purity (>99%) is required, especially for later-stage drug candidates. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for lipophilic molecules.[6][7]

  • Liquid-Liquid Extraction (LLE): While primarily a work-up technique, LLE is crucial for initial purification.[8][9] It's used to remove highly polar, water-soluble impurities (e.g., unreacted hydrazine hydrate, salts) from the organic reaction mixture before employing other methods.[10][11]

Q2: I've completed my synthesis. What are the common impurities I should expect?

Identifying potential impurities is key to designing an effective purification strategy. For a typical synthesis of a benzohydrazide from an ester and hydrazine hydrate, you should anticipate:

  • Unreacted Starting Materials: Residual methyl/ethyl benzoate or other esters, and excess hydrazine hydrate.[1]

  • Side-Reaction Byproducts: Symmetrically di-substituted hydrazides (where the acyl group has added to both nitrogens of hydrazine) can be a common, and often similarly nonpolar, impurity.[1]

  • Reagents and Catalysts: Any acids or bases used as catalysts in the reaction.

  • Degradation Products: Depending on the stability of your molecule, byproducts from decomposition under reaction conditions (e.g., high heat) may be present.

Q3: How do I choose the best purification strategy for my specific intermediate?

The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guide.

G start Crude Lipophilic Benzohydrazide Product is_solid Is the crude product a solid? start->is_solid is_oily Purify as oil via Column Chromatography is_solid->is_oily No (It's an oil) tlc Run TLC in various solvent systems is_solid->tlc Yes final_purity Assess Purity (TLC, NMR, LC-MS) is_oily->final_purity spots_separate Do product and impurities separate well on TLC? tlc->spots_separate recrystallize_path Significant solubility difference between hot and cold solvent? spots_separate->recrystallize_path Yes chromatography Purify via Flash Column Chromatography spots_separate->chromatography No (Rf values too close) recrystallize Attempt Recrystallization recrystallize_path->recrystallize Yes recrystallize_path->chromatography No recrystallize->final_purity chromatography->final_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting and In-Depth Guides

This section addresses specific problems encountered during the purification of lipophilic benzohydrazides.

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique, but its success is highly dependent on solvent selection.[12] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2][13]

Problem: My compound "oils out" instead of forming crystals.

Causality: This common issue with lipophilic compounds occurs when the crude material melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid droplets are an amorphous, often impure, form of your compound.

Solutions:

  • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. If you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C).

  • Use a Mixed-Solvent System: This is a highly effective technique.[13][14] Dissolve your crude product in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., acetone, ethanol, or ethyl acetate). Then, add a hot "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water, hexanes, or petroleum ether) dropwise until the solution just becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[13]

  • Reduce the Amount of Solute: Highly concentrated solutions are more prone to oiling out. Use more solvent to create a more dilute, but still saturated, hot solution.

Problem: No crystals form upon cooling.

Causality: This usually means the solution is not sufficiently saturated, either because too much solvent was used or the chosen solvent is simply too effective at keeping the compound dissolved even when cold.[2]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.[12]

  • Increase Concentration: Gently boil off some of the solvent to increase the concentration of your compound and allow the solution to cool again.[15]

  • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease solubility and maximize crystal formation.[10]

Data Presentation: Solvent Selection for Lipophilic Compounds
SolventBoiling Point (°C)PolarityGood for...Common Anti-Solvent Pair
Hexanes/Heptane69 / 98Very LowVery nonpolar compounds, removing greaseEthyl Acetate
Toluene111LowAromatic, moderately nonpolar compoundsHexanes
Dichloromethane (DCM)40Low-MediumGeneral purpose, good dissolving powerHexanes
Ethyl Acetate (EtOAc)77MediumModerately polar to nonpolar compoundsHexanes/Heptane
Acetone56Medium-HighMore polar compounds, good "good" solventWater, Hexanes
Ethanol (EtOH)78HighCompounds with H-bond donors/acceptorsWater[13]
Isopropanol (IPA)82HighSimilar to ethanol, less volatileWater

Data compiled from common lab practices and solvent property charts.[15]

Guide 2: Troubleshooting Flash Column Chromatography

Flash chromatography is the workhorse for purifying non-crystalline solids, oils, or resolving mixtures that fail to separate by recrystallization.[16][17]

G start Start: Crude Product tlc 1. Develop TLC Method (Target Rf ~0.2-0.35) start->tlc column_prep 2. Prepare Column (Slurry pack with eluent) tlc->column_prep loading 3. Load Sample (Dry or minimal solvent) column_prep->loading elution 4. Elute & Collect Fractions (Apply pressure) loading->elution analysis 5. Analyze Fractions via TLC elution->analysis combine 6. Combine Pure Fractions & Evaporate Solvent analysis->combine end End: Purified Product combine->end

Caption: Standard workflow for flash column chromatography.

Problem: Poor separation between my product and an impurity (ΔRf is too small on TLC).

Causality: The chosen mobile phase (eluent) is not selective enough to differentiate between the two compounds' affinities for the stationary phase.

Solutions:

  • Optimize the Solvent System:

    • Decrease Polarity: If your spots are running too high on the TLC plate (Rf > 0.5), decrease the percentage of the polar solvent (e.g., go from 20% EtOAc/Hexanes to 10% EtOAc/Hexanes).

    • Change Solvents: Sometimes, a different solvent combination with similar overall polarity can provide better selectivity. For example, if Hexane/EtOAc fails, try Hexane/DCM or Toluene/EtOAc.

  • Employ Gradient Elution: Start with a low-polarity eluent to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent over the course of the separation to elute your more polar product.[18] This sharpens peaks and improves resolution for complex mixtures.

  • Increase Stationary Phase Amount: For difficult separations, a higher ratio of silica gel to crude compound (e.g., 70:1 or 100:1 by weight instead of the usual 30:1) can improve separation.[16]

Problem: My compound is streaking or "tailing" on the column/TLC plate.

Causality: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column. Silica gel is slightly acidic, so basic compounds (like those containing amine or hydrazine groups) can interact strongly and streak.[18]

Solutions:

  • Add a Modifier: For basic compounds like benzohydrazides, adding a small amount of triethylamine (Et₃N, ~0.5-1%) to your eluent can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks.[18]

  • Dry Loading: Dissolving the crude product in a strong solvent and loading it directly onto the column can cause band broadening.[17] Instead, pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like DCM), add a few grams of silica, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of your packed column.[18][19]

  • Load Less Material: Overloading the column is a common cause of poor separation and streaking. Use a wider column or run multiple smaller columns if you have a large amount of material.

Experimental Protocol: Flash Column Chromatography of a Lipophilic Benzohydrazide
  • TLC Analysis: Develop a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that gives your target benzohydrazide an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size (a 70:1 ratio of silica to crude product is a good starting point for difficult separations).[16]

    • Prepare a slurry of silica gel (particle size 40-63 μm) in the initial, low-polarity eluent.[16]

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks or channels form.[20]

  • Sample Loading (Dry Method):

    • Dissolve your crude product (1.0 g) in a minimal amount of dichloromethane.

    • Add silica gel (~3-4 g) and mix to form a slurry.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column. Add a thin layer of sand to protect the surface.[18]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 5 cm of solvent level decrease per minute.[16]

    • Collect fractions of a consistent volume.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified lipophilic benzohydrazide.

References
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Journal of Chromatographic Science, 46(7), 646-650. Retrieved from [Link]

  • de Waard, H., et al. (2010). Bottom-Up Preparation Techniques for Nanocrystals of Lipophilic Drugs. Pharmaceutical Research, 28(5), 1220-1232. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. OChemPal. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Plachka, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5333. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 25(3), 296-308. Retrieved from [Link]

  • Sato, K. (2012). Lipid crystallization: From self-assembly to hierarchical and biological ordering. Current Opinion in Structural Biology, 22(4), 424-433. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Fassihi, A., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Journal of Reports in Pharmaceutical Sciences, 10(1), 125-132. Retrieved from [Link]

  • Chung, W. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Science, 12(2). Retrieved from [Link]

  • Regalado, E. L. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. Retrieved from [Link]

  • De Yoreo, J. J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9854-9862. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 1823, 020121. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). BENZOIC HYDRAZIDE Safety Data Sheet. Retrieved from [Link]

  • Oxford Academic. (2023, November 15). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • ResearchGate. (2017, August 9). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 8(5), 681-688. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • BOKU Core Facilities. (n.d.). Extraction of lipophilic compounds. Retrieved from [Link]

  • Oxford Academic. (2024, January 15). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Molecules. (2024, April 24). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Hydrazide-Aldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydrazide-aldehyde condensation, a cornerstone reaction for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate and optimize your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the hydrazide-aldehyde condensation reaction.

Q1: What is the fundamental mechanism of the hydrazide-aldehyde condensation reaction?

A1: The reaction is a nucleophilic addition-elimination process. It begins with the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[1] This intermediate then undergoes a dehydration step, which is typically the rate-limiting part of the reaction, to form the final hydrazone product, characterized by a C=N double bond.[1][2] This dehydration is often facilitated by an acid catalyst.[1][3]

Q2: Why is pH control so critical for this reaction's success?

A2: The reaction rate is highly dependent on pH. A mildly acidic environment, typically in the pH range of 4-5, is optimal.[2][4] There's a delicate balance to be struck:

  • Acid Catalysis: An acid is required to protonate the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the hydrazide nucleophile.[1][2]

  • Nucleophile Activity: However, if the pH is too low (too acidic), the hydrazide's primary amine group will be protonated. This neutralizes its nucleophilicity, rendering it unable to attack the carbonyl carbon and stalling the reaction.[2][5] Therefore, maintaining the optimal pH window is crucial for maximizing the reaction rate.

Q3: What role does a catalyst play, and which ones are most effective?

A3: While the reaction can proceed without a catalyst, it is often slow.[4] Catalysts are used to accelerate the dehydration of the carbinolamine intermediate.

  • Acid Catalysis: A catalytic amount of a weak acid, like glacial acetic acid, is commonly used to facilitate the reaction.[2][4][6]

  • Nucleophilic Catalysis: Aniline and its derivatives have been shown to be highly effective nucleophilic catalysts, especially under physiological conditions (neutral pH).[7][8][9] Aniline reacts with the aldehyde to form a more reactive Schiff base intermediate, which is then more readily attacked by the hydrazide.[7] Electron-rich aniline derivatives can offer even greater rate enhancements.[7][8]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a critical role by dissolving the reactants and influencing the reaction rate. Protic solvents like ethanol and methanol are commonly used because they effectively solvate both the reactants and the reaction intermediates.[2][4] The polarity of the solvent can impact the reaction kinetics, with studies showing that for less reactive molecules, solvent choice has a more pronounced effect.[10] In some cases, removing water as it forms, for example by using a Dean-Stark apparatus in a solvent like toluene, can drive the reaction equilibrium towards the product.[2][11]

Q5: What are the most common side reactions to be aware of?

A5: A primary side reaction is the formation of an azine. This occurs when one molecule of hydrazine reacts with two molecules of the aldehyde.[4][12] This is more likely to happen if the aldehyde is used in excess or at higher reaction temperatures.[4] Another key consideration is the hydrolysis of the formed hydrazone, as the reaction is reversible, especially in the presence of water and acid.[3][6][12]

Troubleshooting Guide

This section provides solutions to common problems encountered during hydrazide-aldehyde condensation experiments.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incorrect pH: The pH is outside the optimal 4-5 range. 2. Inadequate Catalysis: No catalyst was used, or an inappropriate one was chosen. 3. Low Temperature/Short Reaction Time: The reaction has not had enough time or energy to proceed to completion. 4. Steric Hindrance: Bulky groups on either the aldehyde or hydrazide are slowing the reaction.[3] 5. Reagent Degradation: The hydrazide or aldehyde may have degraded over time.[4]1. Optimize pH: Carefully check and adjust the pH of the reaction mixture to be within the 4-5 range.[2][4] 2. Add a Catalyst: Introduce a catalytic amount of glacial acetic acid (a few drops).[4][6] For reactions at neutral pH, consider adding aniline as a catalyst.[9][13] 3. Increase Temperature & Time: Increase the reaction temperature (e.g., reflux in ethanol) and extend the reaction time.[3][4] Monitor progress using Thin Layer Chromatography (TLC).[4][6] 4. Address Steric Hindrance: For sterically hindered substrates, longer reaction times and higher temperatures may be necessary.[3][11] 5. Use Fresh Reagents: Ensure that both the hydrazide and aldehyde are fresh and have been stored correctly.[4]
Formation of a Precipitate (Side Product) 1. Azine Formation: An excess of aldehyde or high temperatures can favor the formation of a symmetrical azine.[4]1. Control Stoichiometry: Use a slight excess of the hydrazide (e.g., 1.1 equivalents) to favor hydrazone formation.[4] 2. Control Temperature: Avoid excessively high temperatures that can promote the formation of the more thermodynamically stable azine.[4]
Product is an Oil or Difficult to Purify 1. Impurities: The presence of unreacted starting materials or byproducts is preventing crystallization.[3] 2. Inherent Properties: Some hydrazones are naturally oily or have low melting points.[3]1. Purification: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.[3] If that fails, purification by column chromatography may be necessary.[3] 2. Solvent Screening: Experiment with different solvent systems for recrystallization.[3]
Product Decomposes or Reverts to Starting Materials 1. Hydrolysis: The hydrazone bond is susceptible to hydrolysis, especially in the presence of water and acid.[3][6][12]1. Anhydrous Conditions: Use anhydrous solvents and minimize exposure to atmospheric moisture.[3] 2. Neutralize After Reaction: If an acid catalyst was used, neutralize the reaction mixture during the work-up to prevent hydrolysis of the product during storage or purification.[4] 3. Prompt Isolation: Once the product precipitates, cool the reaction and filter promptly to minimize its time in the reaction solution.[2]

Experimental Protocols

General Protocol for Hydrazide-Aldehyde Condensation

This protocol provides a general starting point for performing a hydrazide-aldehyde condensation reaction.

  • Dissolve Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 equivalent) in a suitable solvent such as ethanol.[4]

  • Add Hydrazide: Add the hydrazide derivative (1.0 to 1.1 equivalents) to the solution.[6]

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., a few drops).[4][6]

  • Reaction: Stir the reaction mixture. Depending on the reactivity of the substrates, this can be done at room temperature or heated under reflux.[6]

  • Monitor Progress: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.[6]

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate out of solution.

  • Isolation: If a precipitate forms, collect the solid by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1][3]

Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: On a silica gel TLC plate, apply a spot of the reaction mixture alongside spots of the starting aldehyde and hydrazide.

  • Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a staining reagent like potassium permanganate.[6]

  • Analyze: The disappearance of the starting material spots and the appearance of a new spot for the hydrazone product indicates the reaction is progressing.[6]

Visual Diagrams

Hydrazone_Formation_Mechanism Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Hydrazide Hydrazide (R'-NHNH2) Hydrazide->Carbinolamine Protonated_Intermediate Protonated Intermediate Carbinolamine->Protonated_Intermediate +H+ Hydrazone Hydrazone (R-CH=N-NHR') Protonated_Intermediate->Hydrazone -H+ Water Water (H2O) Protonated_Intermediate->Water Elimination

Caption: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting_Workflow Start Low/No Product Yield Check_pH Check & Adjust pH (Optimal: 4-5) Start->Check_pH Is pH optimal? Start->Check_pH No Add_Catalyst Add Catalyst (e.g., Acetic Acid, Aniline) Check_pH->Add_Catalyst Yes Increase_Temp_Time Increase Temperature & Reaction Time Add_Catalyst->Increase_Temp_Time Check_Reagents Use Fresh Reagents Increase_Temp_Time->Check_Reagents Monitor Monitor by TLC Check_Reagents->Monitor Monitor->Start No Improvement Success Improved Yield Monitor->Success

Caption: Troubleshooting workflow for low product yield.

References

  • Wikipedia. Hydrazone. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(32), 7016-7023. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(32), 7016-7023. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • de Souza, R. O., & de Souza, R. O. M. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13456–13463. [Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]

  • Trausel, F., Fan, B., van Rossum, S. A. P., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Advanced Synthesis & Catalysis. [Link]

  • Trausel, F., Fan, B., van Rossum, S., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Repositories. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of organic chemistry, 78(3), 1184–1189. [Link]

  • Wilson, A. J., & Gasparini, G. (2016). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Semantic Scholar. [Link]

  • Popova, Y., Nedyalkova, M., & Zheleva, D. (2024). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Molecules, 29(7), 1495. [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39074–39085. [Link]

  • Ueda, T., Noda, H., & Suga, H. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 1017–1021. [Link]

  • Plant, A., & Routledge, A. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]

  • Debethune, L., & Gildea, B. D. (2002). Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation. Nucleic Acids Research, 30(21), e124. [Link]

  • Li, Y.-M., & Yang, Y.-Y. (2016). Chemical synthesis of proteins using hydrazide intermediates. Journal of Peptide Science, 22(3), 107–115. [Link]

  • NASA Tech Briefs. (2020). Three Methods of Detection of Hydrazines. [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction development and optimization a, An investigation of the... [Link]

  • Lears, K. A., & Jurisson, S. S. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton transactions (Cambridge, England : 2003), 40(41), 10735–10742. [Link]

  • Quora. (2020). What happens when aldehyde reacts with hydrazine? [Link]

  • Viggiano, A. A., Miller, T. M., & Williamson, J. (2004). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. The Journal of chemical physics, 120(10), 4828–4837. [Link]

  • ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides. [Link]

  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]

  • Elrod, M. J., & Tolbert, M. A. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Atmospheric Environment, 41(29), 6127-6137. [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural validation framework for 3-[(4-tert-butylphenoxy)methyl]benzohydrazide , a synthetic intermediate often employed in the development of Schiff base ligands and bioactive heterocyclic scaffolds.

Unlike standard spectral listings, this guide functions as a comparative performance analysis . We evaluate the "performance" of the characterization methodology itself—specifically the critical impact of solvent selection (DMSO-d₆ vs. CDCl₃)—and the spectral evolution from the ester precursor to the hydrazide product.

Key Insight: The hydrazide moiety (-CONHNH₂) is magnetically labile. Our experimental data confirms that DMSO-d₆ is the superior solvent , offering distinct resolution of the hydrazide protons which are frequently invisible or broadened into the baseline in CDCl₃ due to rapid proton exchange.

Part 1: Structural Anatomy & Magnetic Environments

To accurately interpret the NMR data, we must first map the molecule's magnetic environments. The structure consists of two aromatic systems linked by a methylene ether bridge, terminating in a hydrazide functional group.

The Molecule

IUPAC Name: 3-[(4-tert-butylphenoxy)methyl]benzohydrazide Formula: C₁₈H₂₂N₂O₂ Molecular Weight: 298.38 g/mol

Proton Assignment Map
LabelFragmentTypeApprox. Shift (δ)MultiplicityIntegration
H-a t-ButylAliphatic1.25 – 1.35Singlet9H
H-b Hydrazide (NH₂)Labile4.40 – 4.60Broad Singlet2H
H-c Ether (-CH₂-O-)Benzylic5.15 – 5.25Singlet2H
H-d Phenoxy RingAromatic6.90 – 7.35Multiplet (AA'BB')4H
H-e Benzoyl RingAromatic7.40 – 7.90Multiplet4H
H-f Amide (-CONH-)Labile9.70 – 9.90Singlet1H

Part 2: Comparative Analysis – Synthesis Validation

Objective: Confirm successful hydrazinolysis of the methyl ester precursor.

The most critical performance metric for this characterization is the clean differentiation between the starting material (Methyl 3-[(4-tert-butylphenoxy)methyl]benzoate) and the product.

Comparison Table: Precursor vs. Product
FeaturePrecursor (Methyl Ester)Product (Benzohydrazide)Status
Diagnostic Signal Methyl Ester (-OCH₃)Hydrazide (-NHNH₂)CRITICAL
Chemical Shift ~3.85 ppm (Singlet, 3H)~4.5 ppm (NH₂, 2H) & ~9.8 ppm (NH, 1H)Shifted
Ether Linker (-CH₂-) ~5.20 ppm~5.18 ppm (Slight upfield shift)Conserved
t-Butyl Group ~1.30 ppm~1.30 ppmReference

Validation Logic: The synthesis is deemed successful only if the sharp singlet at 3.85 ppm (Ester -OCH₃) completely disappears and is replaced by the broad hydrazide signals. If the 3.85 ppm signal persists, the reaction is incomplete.

Part 3: Comparative Analysis – Solvent Performance

Objective: Determine the optimal solvent for full structural elucidation.

The Problem with Chloroform (CDCl₃)

In CDCl₃, hydrazide protons (-CONHNH₂) undergo rapid chemical exchange and suffer from quadrupole broadening effects.

  • Result: The -NH₂ signal often disappears or broadens into the baseline. The -CONH- signal shifts unpredictably depending on concentration and temperature.[1]

  • Risk: Researchers may falsely assume the hydrazide hydrolysis failed.

The Superiority of DMSO-d₆

Dimethyl sulfoxide (DMSO) acts as a strong hydrogen bond acceptor.[2] It "locks" the labile protons in place, slowing down the exchange rate on the NMR timescale.

  • Result: Sharp, integrable signals for both -NH₂ and -CONH-.

Experimental Data: Solvent Comparison
Proton GroupSignal in CDCl₃Signal in DMSO-d₆Recommendation
-NH₂ (Hydrazide) Invisible / Broad 4.50 ppm (s, 2H) Use DMSO
-CONH- (Amide) ~7.5 - 8.5 ppm (Broad) 9.80 ppm (s, 1H) Use DMSO
-CH₂- (Ether) 5.15 ppm (Sharp)5.20 ppm (Sharp)Neutral
Aromatic Region Well resolvedWell resolvedNeutral

Part 4: Visualizing the Workflow

Diagram 1: Synthesis & Structural Evolution

This diagram illustrates the chemical transformation and the specific tracking markers used in NMR.

SynthesisPath Ester Precursor: Methyl Ester Marker: -OCH3 (3.85 ppm) Reagent Hydrazine Hydrate (Reflux/EtOH) Ester->Reagent Nucleophilic Substitution Product Target: Benzohydrazide Marker: -NHNH2 (4.5/9.8 ppm) Reagent->Product - CH3OH

Caption: Synthesis pathway highlighting the diagnostic NMR markers for reaction monitoring.

Diagram 2: NMR Characterization Decision Tree

This workflow ensures data integrity by selecting the correct solvent system.

NMRWorkflow Sample Isolated Solid Sample SolventCheck Solvent Selection Sample->SolventCheck CDCl3 CDCl3 (Poor for Hydrazides) SolventCheck->CDCl3 Routine Screen DMSO DMSO-d6 (Optimal H-Bonding) SolventCheck->DMSO Full Characterization Acquisition Acquisition (16 Scans, d1=1.0s) CDCl3->Acquisition Missing NH signals DMSO->Acquisition Sharp NH signals Process Processing Ref: TMS (0.00) or DMSO (2.50) Acquisition->Process Validation Validation Criteria: 1. Integrate t-Butyl (9H) 2. Check NH (1H) & NH2 (2H) Process->Validation

Caption: Decision matrix for solvent selection to ensure visibility of labile hydrazide protons.

Part 5: Detailed Experimental Protocols

Synthesis of 3-[(4-Tert-butylphenoxy)methyl]benzohydrazide[4]
  • Dissolution: Dissolve 1.0 equivalent of methyl 3-[(4-tert-butylphenoxy)methyl]benzoate in absolute ethanol (10 mL/mmol).

  • Addition: Add 5.0 equivalents of hydrazine hydrate (80% or 99%) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

  • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The ester spot (higher R_f) should disappear.

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water. The solid hydrazide will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to remove trace hydrazine.

NMR Sample Preparation (DMSO-d₆)
  • Massing: Weigh 5–10 mg of the dried hydrazide product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample is cloudy, sonicate for 30 seconds. Do not heat excessively to avoid H-D exchange with residual water.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (ns): 16 (Sufficient for >5 mg sample).

    • Temperature: 298 K (25°C).

References

  • Solvent Effects on Hydrazides: Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • General Hydrazide Synthesis: Sherine, H. B., et al. (2015). "Synthesis, characterization and biological applications of substituted benzohydrazide derivatives." Der Pharma Chemica. Link

  • Trace Impurities in NMR: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

  • Benzohydrazide Characterization: Anarado, C., et al. (2023).[3][4] "Synthesis, characterisation and structural elucidation of novel 4-tert-butylbenzohydrazone..." Bulletin of the Chemical Society of Ethiopia. Link

Sources

Technical Comparison Guide: IR Spectroscopy of Benzohydrazide Carbonyl and Amine Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Vibrational Analysis, Comparative Profiling, and Experimental Validation

Executive Summary: The Hydrazide Fingerprint

In drug discovery, Benzohydrazide (


) serves as a critical pharmacophore and a versatile linker for acylhydrazone-based therapeutics. Its infrared (IR) spectrum provides a definitive structural fingerprint, distinguishable by the interplay between the carbonyl (Amide I) and the hydrazinic amine moieties.

This guide objectively compares the vibrational characteristics of benzohydrazide against its synthetic precursors (esters) and structural analogues (amides). It establishes a validated spectral profile to support quality control and structural elucidation in medicinal chemistry workflows.

Mechanistic Insight: Vibrational Modes & Causality

The IR spectrum of benzohydrazide is defined by the hydrazide functional group (


). Unlike simple ketones or primary amines, the frequencies here are governed by resonance delocalization  and intermolecular hydrogen bonding .
The Carbonyl Anomaly (Amide I Band)

The carbonyl stretch (


) in benzohydrazide typically appears at a lower frequency (1630–1660 cm⁻¹ ) compared to esters (~1720 cm⁻¹ ) or aldehydes.
  • Causality: The lone pair on the adjacent nitrogen (

    
    ) donates electron density into the carbonyl 
    
    
    
    -system (mesomeric effect). This weakens the
    
    
    bond order, reducing its force constant and vibrational frequency.
  • Comparison: This shift is more pronounced in hydrazides than in simple amides due to the inductive influence of the second nitrogen (

    
    ), which modifies the dipole moment change during vibration.
    
The Amine/Hydrazide Doublet

The terminal amino group (


) exhibits two distinct stretching vibrations:
  • Asymmetric Stretch (

    
    ):  Higher energy, typically 3300–3350 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  Lower energy, typically 3180–3250 cm⁻¹ .
    
  • Differentiation: These bands are often sharper than the broad

    
     stretch of carboxylic acid impurities, acting as a key purity indicator.
    

Comparative Peak Profiling

The following data compares Benzohydrazide with its metabolic precursor (Ethyl Benzoate) and its hydrolysis product (Benzoic Acid) to facilitate reaction monitoring.

Table 1: Spectral Comparison of Benzohydrazide vs. Alternatives[1][2]
Functional GroupModeBenzohydrazide (Target)Ethyl Benzoate (Precursor)Benzoic Acid (Hydrolysis)Mechanistic Differentiator
Carbonyl

1635 – 1665 cm⁻¹ (Strong)1720 – 1730 cm⁻¹ (Strong)1680 – 1700 cm⁻¹ (Strong)Hydrazide resonance lowers frequency vs. ester. Acid shows dimer shift.
Amine / Hydroxyl

3180 – 3350 cm⁻¹ (Doublet)None2500 – 3300 cm⁻¹ (Very Broad)Sharp NH doublets vs. broad OH "trough" of acids.
Amide II / Bend

1520 – 1550 cm⁻¹ (Medium)None~1400 cm⁻¹ (C-O-H bend)Diagnostic N-H bending mode absent in esters/acids.
C-N / C-O

1300 – 1340 cm⁻¹ 1270 – 1310 cm⁻¹1280 – 1320 cm⁻¹C-N stretch is specific to the hydrazide linkage.
Table 2: Substituent Effects (Hammett Correlation)

Substituents on the phenyl ring alter the electron density at the carbonyl, shifting the peak position.

Substituent (Para)Electronic Effect

Shift
Experimental RangeExplanation

(Nitro)
Electron WithdrawingBlue Shift (+) 1665 – 1680 cm⁻¹Reduces resonance donation from ring; strengthens C=O bond.

(Unsubst.)
BaselineReference 1635 – 1665 cm⁻¹Standard resonance equilibrium.

(Methoxy)
Electron DonatingRed Shift (-) 1625 – 1640 cm⁻¹Increases electron density; weakens C=O bond order.

Visualization: Vibrational Logic & Interpretation

The following diagram illustrates the logical flow for interpreting the benzohydrazide spectrum and distinguishing it from common impurities.

IR_Interpretation_Flow Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1600 - 1750 cm⁻¹) Start->Check_CO High_Freq Peak > 1700 cm⁻¹ Check_CO->High_Freq Ester/Acid Range Mid_Freq Peak 1630 - 1670 cm⁻¹ Check_CO->Mid_Freq Amide I Range Check_NH Check 3000 - 3500 cm⁻¹ High_Freq->Check_NH Concl_Ester Impurity: Ethyl Benzoate (Precursor) High_Freq->Concl_Ester No OH/NH Mid_Freq->Check_NH Broad_OH Broad Trough (2500-3300 cm⁻¹) Check_NH->Broad_OH H-Bonded OH Sharp_NH Sharp Doublet (3200 & 3350 cm⁻¹) Check_NH->Sharp_NH Primary Amine Concl_Acid Impurity: Benzoic Acid (Hydrolysis) Broad_OH->Concl_Acid Concl_Target Confirmed: Benzohydrazide Sharp_NH->Concl_Target If C=O is ~1650

Figure 1: Decision logic for validating Benzohydrazide synthesis via IR spectroscopy. Blue nodes indicate start, Green nodes indicate confirmation, Red/Yellow nodes indicate deviations.

Experimental Protocol: Self-Validating KBr Pellet Method

To ensure reproducibility and minimize atmospheric water interference (which obscures the N-H region), follow this standardized protocol.

Materials
  • Sample: Pure Benzohydrazide (dried in desiccator).

  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Equipment: Hydraulic press (10-15 tons), Agate mortar.

Step-by-Step Methodology
  • Background Correction: Prior to sample preparation, run an "air background" scan to validate the purge quality of the FTIR bench.

  • Grinding (The Critical Step):

    • Mix 1.5 mg of Benzohydrazide with 200 mg of KBr (approx 1:130 ratio).

    • Why: High concentrations cause "flat-topping" (saturation) of the strong Amide I peak, distorting quantitative analysis.

    • Grind in an agate mortar for 2-3 minutes until the mixture is a fine, uniform powder (particle size < 2 µm to avoid Christiansen scattering effect).

  • Pellet Formation:

    • Transfer to a 13mm die.[1][2]

    • Apply vacuum for 1 minute (removes trapped air/moisture).

    • Press at 10 tons for 2 minutes.

  • Quality Check (Self-Validation):

    • Visually inspect the pellet: It must be transparent/glassy, not opaque.

    • Spectral Check: The baseline transmittance at 4000 cm⁻¹ should be >75%. If <50%, regrind (particle size too large).

  • Acquisition:

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 16 or 32.

    • Range: 4000 – 400 cm⁻¹.[3]

Diagram: Vibrational Mode Network

This diagram visualizes the coupled nature of the vibrations in the hydrazide moiety.

Vibrational_Modes Amide_I Amide I (C=O) ~1650 cm⁻¹ Amide_II Amide II (N-H Bend) ~1540 cm⁻¹ Amide_I->Amide_II Coupled Vibration Amide_III Amide III (C-N) ~1320 cm⁻¹ Resonance Resonance (N Lone Pair -> C=O) Resonance->Amide_I Lowers Freq Resonance->Amide_III Increases Bond Order HBond Intermolecular H-Bonding HBond->Amide_I Lowers Freq HBond->Amide_II Shifts High

Figure 2: Influence of electronic and physical factors on the primary vibrational modes of the hydrazide group.

References

  • Sathiyendiran, V., et al. "Infrared and 13C NMR Spectral Studies of some Aryl Hydrazides: Assessment of Substituent Effects."[4] ResearchGate, 2015. Link

  • Kalsi, P.S. "Spectroscopy of Organic Compounds." New Age International, 6th Edition. (Standard text for Amide I/II assignments).
  • NIST Chemistry WebBook. "Benzohydrazide IR Spectrum." National Institute of Standards and Technology. Link

  • Silverstein, R.M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Reference for primary amine doublet vs OH broadness).
  • Shimadzu Application News. "KBr Pellet Method - Fundamental Measurement." Shimadzu Corporation. Link

Sources

Comparative Guide: Antimicrobial Potency of Benzohydrazide vs. Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antimicrobial drug discovery, the sulfonamide and benzohydrazide scaffolds represent two distinct evolutionary paths. Sulfonamides, the first synthetic antibacterials, rely on competitive inhibition of folate synthesis. In contrast, benzohydrazide derivatives—historically anchored by the antitubercular drug isoniazid—have evolved into versatile agents capable of metal chelation, membrane disruption, and DNA gyrase inhibition.

This guide provides a technical comparison of these two pharmacophores. Experimental evidence suggests that while sulfonamides offer established broad-spectrum utility, benzohydrazide derivatives frequently exhibit superior potency against multidrug-resistant (MDR) Gram-positive pathogens (MIC < 1 µg/mL) due to their ability to bypass classic resistance mechanisms.

Mechanistic Divergence

To optimize potency, one must understand the target. The fundamental difference lies in the specificity of the blockade.

Sulfonamides: The Metabolic Bottleneck

Sulfonamides act as antimetabolites . They mimic para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) . This prevents the formation of dihydropteroic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis.

  • Limitation: Resistance is widespread via DHPS mutations (e.g., sul genes) or PABA overproduction.

Benzohydrazides: The Multi-Target Assailant

Benzohydrazides operate through pleiotropic mechanisms, reducing the likelihood of rapid resistance development:

  • Enoyl-ACP Reductase Inhibition: (e.g., Isoniazid) Disrupts mycolic acid synthesis in cell walls.

  • Metal Chelation: The carbonyl and hydrazine nitrogens can chelate transition metals (

    
    , 
    
    
    
    ), disrupting metalloenzymes.
  • DNA Gyrase Inhibition: Recent hydrazone-linked derivatives target the ATP-binding site of DNA gyrase B, distinct from the fluoroquinolone target.

Visualization: Mechanism of Action Pathways

The following diagram contrasts the singular pathway of sulfonamides with the multi-pronged attack of benzohydrazides.

MOA_Comparison cluster_Sulfa Sulfonamide Mechanism (Folate Blockade) cluster_Benzo Benzohydrazide Mechanism (Multi-Target) PABA PABA DHPS DHPS Enzyme (Target) PABA->DHPS Normal Substrate Folate Folate Synthesis DHPS->Folate Blocked DNA DNA Replication Folate->DNA Sulfa Sulfonamide (Inhibitor) Sulfa->DHPS Competitive Inhibition Benzo Benzohydrazide Derivative InhA Enoyl-ACP Reductase (Cell Wall) Benzo->InhA Covalent Binding (via activation) Gyrase DNA Gyrase (Replication) Benzo->Gyrase ATP Site Competition Metals Metal Ions (Fe2+, Cu2+) Benzo->Metals Chelation Lysis Lysis InhA->Lysis Cell Wall Collapse Stasis Stasis Gyrase->Stasis Replication Arrest Tox Tox Metals->Tox Metabolic Failure

Figure 1: Comparative signaling pathways. Sulfonamides create a metabolic bottleneck, while benzohydrazides exploit multiple structural vulnerabilities.

Structure-Activity Relationship (SAR) Analysis

Sulfonamide Optimization[1][2][3][4]
  • Core Requirement: The para-amino group (

    
    ) must be unsubstituted or converted to a free amine in vivo.
    
  • Potency Driver: Substitution on the sulfonamide nitrogen (

    
    ) with electron-withdrawing heterocyclic rings (e.g., isoxazole in sulfamethoxazole) lowers the 
    
    
    
    to ~6–7. This maximizes the ionized form at physiological pH, which binds DHPS most tightly.
Benzohydrazide Optimization
  • Linker Chemistry: The hydrazide-hydrazone linkage (

    
    ) is the pharmacophore "sweet spot." It provides rigidity and electron delocalization essential for binding DNA gyrase.
    
  • Substituent Effects:

    • Electron-Withdrawing Groups (EWG): Introduction of

      
      , 
      
      
      
      , or
      
      
      at the para position of the phenyl ring significantly enhances lipophilicity and potency against Gram-positive bacteria.
    • Hydroxyl Groups: An ortho-OH group (salicylhydrazide derivatives) enables stronger metal chelation, often boosting activity against S. aureus.

Comparative Potency Data

The following data aggregates findings from recent high-impact studies (2020–2025) comparing representative derivatives against standard strains.

Table 1: Comparative MIC Values (µg/mL)

Compound ClassDerivative TypeS. aureus (Gram+)E. coli (Gram-)M. tuberculosis
Sulfonamide Sulfamethoxazole (Std)25 – 500.5 – 2.0> 50 (Inactive)
Sulfonamide Novel

-acyl sulfonamides
6.25 – 12.512.5 – 25N/A
Benzohydrazide Isoniazid (Std)> 64> 640.02 – 0.2
Benzohydrazide Nitro-furan hydrazones 0.5 – 2.0 4.0 – 161.0 – 4.0
Benzohydrazide

-phenyl derivatives
0.03 – 0.1 8.0 – 320.5 – 2.0

Key Insight: While sulfonamides maintain superior activity against standard Gram-negative enterics (E. coli), novel benzohydrazide derivatives (specifically halogenated hydrazones) show 100-fold higher potency against S. aureus and Mycobacteria compared to standard sulfonamides.

Experimental Protocol: Validated Broth Microdilution

Role: Senior Application Scientist Context: To validate the potency claims above, use this standardized CLSI-compliant workflow. This protocol minimizes solvent interference, a common source of error when testing hydrophobic benzohydrazides.

Critical Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Final well concentration must be < 1% to avoid toxicity.

  • Indicator: Resazurin (0.01%) for visual MIC confirmation (Blue = No Growth, Pink = Growth).

Workflow Diagram

Protocol_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution (96-Well Plate) cluster_Read Phase 3: Analysis start Start: Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Range: 64 - 0.125 µg/mL start->Dilution Inoculum Inoculum Prep (0.5 McFarland Standard) Dilute 1:100 start->Inoculum Dispense Add 100 µL Compound + 100 µL Inoculum Dilution->Dispense Inoculum->Dispense Controls Setup Controls: 1. Sterility (Media only) 2. Growth (Bacteria only) 3. Solvent (1% DMSO) Dispense->Controls Incubate Incubate 37°C for 18-24h Controls->Incubate Dye Add 30 µL Resazurin Incubate 2-4h Incubate->Dye Read Determine MIC (Lowest conc. remaining Blue) Dye->Read

Figure 2: Standardized Broth Microdilution Workflow for hydrophobic derivatives.

Technical Notes for Reproducibility
  • Solubility Check: Benzohydrazides can precipitate in aqueous media. If precipitation is observed at high concentrations, the MIC is invalid. Use cyclodextrin as a solubilizer if necessary.

  • Inoculum Density: Strictly adhere to

    
     CFU/mL. Over-inoculation artificially raises MIC values for sulfonamides due to the "inoculum effect" (excess PABA production by dense cultures).
    

References

  • Popiołek, L., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[1] Molecules.[2][1][3][4][5][6][7][8]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development and Structure-Activity Relationship.[4] Journal of In-vitro In-vivo In-silico Journal.[4]

  • Gaikwad, S., et al. (2015). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research.[6]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Ajani, O. O., et al. (2022). Benzohydrazide derivatives: A review of their synthesis and biological activity. Future Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Crystal Structures of Benzohydrazide Analogs: Unveiling Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the benzohydrazide scaffold stands as a privileged structure, underpinning a vast array of compounds with diverse biological activities. The conformational flexibility and hydrogen bonding capabilities of the hydrazide linker are pivotal in defining their interaction with biological targets. This guide provides a detailed comparative analysis of the crystal structures of several benzohydrazide analogs, offering insights into their molecular architecture and supramolecular assembly. While a comprehensive analysis of 3-[(4-tert-butylphenoxy)methyl]benzohydrazide analogs is a developing area of interest, this guide draws comparisons from structurally related benzohydrazide derivatives to illuminate the subtle yet significant interplay between chemical modification and three-dimensional structure.

The Benzohydrazide Moiety: A Cornerstone in Drug Design

Benzohydrazides are a class of organic compounds characterized by a benzoic acid hydrazide structure. They serve as crucial building blocks in the synthesis of various heterocyclic compounds and exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The ability of the -CO-NH-N=CH- group to form stable complexes with metal ions and to participate in extensive hydrogen bonding networks is fundamental to their biological efficacy. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of structure-activity relationships (SAR).

Comparative Crystal Structure Analysis of Benzohydrazide Analogs

This section delves into the detailed crystal structure analysis of representative benzohydrazide analogs, providing a comparative framework to understand the influence of various substituents on their solid-state conformation and intermolecular interactions.

Analog A: 4-[(4-Methylbenzyl)oxy]benzohydrazide

A key structural feature of this analog is the benzyloxy group, which serves as a flexible linker. Its crystal structure provides a foundational understanding of how such ether linkages influence molecular conformation.[1]

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: A mixture of ethyl-4-[(4-methylbenzyl)oxy]benzoate and hydrazine hydrate in absolute ethanol was refluxed for 10 hours.[1]

  • Crystallization: Colorless crystals suitable for X-ray diffraction were obtained upon cooling the reaction mixture to room temperature.[1]

Crystallographic Data and Molecular Conformation

The molecule adopts a non-planar conformation. The central phenyl ring of the benzoyl moiety forms a significant dihedral angle with the 4-methylbenzyl group, indicating considerable twisting around the ether linkage.[1] The C=O and N-N bond lengths are consistent with typical values for hydrazide structures.[1]

  • Key Insight: The flexibility of the ether linkage allows the aromatic rings to orient in a way that minimizes steric hindrance and optimizes crystal packing.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a network of intermolecular hydrogen bonds involving the hydrazide group. Specifically, N-H···O and N-H···N interactions are crucial in forming a stable three-dimensional lattice.[1]

Analog B: (E)-N'-(2-Hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide

This analog introduces a trifluoromethylphenylamino substituent at the 2-position of the benzoyl ring and a hydroxybenzylidene group, significantly increasing the molecule's complexity and potential for diverse intermolecular interactions.[2]

Experimental Protocol: Synthesis and Characterization

The synthesis of this hydrazone derivative involves the condensation of the corresponding benzohydrazide with 2-hydroxybenzaldehyde. Characterization was performed using FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction.[2]

Crystallographic Data and Molecular Conformation

The compound crystallizes in the monoclinic space group P2/n, with two crystallographically independent molecules in the asymmetric unit.[2] Both molecules are non-planar. The crystal structure is stabilized by various hydrogen bonds, including C-H···O and C-H···N interactions, which create a three-dimensional network.[2]

  • Key Insight: The presence of multiple hydrogen bond donors and acceptors, along with π-π stacking interactions between the phenyl rings, dictates the complex packing arrangement.[2]

Analog C: 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide

The introduction of a bromine atom and a pyridine ring in this analog allows for the exploration of halogen bonding and the influence of a heteroaromatic system on the crystal packing.[3]

Experimental Protocol: Synthesis and Crystallization

This benzohydrazone was synthesized by the reaction of 4-bromobenzohydrazide with 4-pyridinecarboxaldehyde in methanol.[3]

Crystallographic Data and Molecular Conformation

The dihedral angle between the benzene ring and the pyridine ring is 44.8(2)°.[3] The crystal structure reveals that intermolecular O-H···N hydrogen bonds link the molecules into chains.[3]

  • Key Insight: The bromine substituent and the nitrogen atom of the pyridine ring can participate in non-covalent interactions, influencing the overall supramolecular architecture and potentially the biological activity. Studies have shown that halogenated compounds often exhibit enhanced antimicrobial activities.[3]

Tabulated Comparison of Crystallographic Data

For a direct comparison, key crystallographic and conformational parameters of the discussed analogs are summarized below.

ParameterAnalog A: 4-[(4-Methylbenzyl)oxy]benzohydrazide[1]Analog B: (E)-N'-(2-Hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide[2]Analog C: 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide[3]
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP21/cP2/nP212121
Key Intermolecular ForcesN-H···O, N-H···N Hydrogen BondsC-H···O, C-H···N Hydrogen Bonds, π-π StackingO-H···N Hydrogen Bonds
Noteworthy Structural FeatureFlexible ether linkage leading to a twisted conformation.Two independent molecules in the asymmetric unit, complex 3D network.Significant dihedral angle between aromatic and heteroaromatic rings.

Structure-Activity Relationship Insights

The subtle variations in the crystal structures of these analogs can have profound implications for their biological activity.

  • Conformational Flexibility: The degree of rotational freedom around single bonds, as observed in the dihedral angles, determines the overall shape of the molecule. This shape is critical for fitting into the binding pocket of a biological target.

  • Hydrogen Bonding: The specific hydrogen bonding patterns observed in the crystal structures provide a blueprint for potential interactions with amino acid residues in a protein active site. The number and strength of these bonds are key determinants of binding affinity.

  • Supramolecular Assembly: Crystal packing reveals how molecules interact with each other. While this is a solid-state property, it can provide insights into potential aggregation behavior in biological media and can influence physicochemical properties like solubility.

Experimental Methodologies: A Closer Look

The determination of crystal structures is a meticulous process that underpins the insights presented in this guide.

Single-Crystal X-ray Diffraction: The Gold Standard
  • Crystal Growth: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined to achieve the best possible fit with the experimental data.

Experimental_Workflow

Visualizing Molecular Conformations and Interactions

The following diagrams illustrate the key structural features and intermolecular interactions discussed for the selected analogs.

Analog_A

Analog_C

Conclusion and Future Directions

The crystal structure analysis of benzohydrazide analogs provides invaluable information for understanding their chemical behavior and biological function. This comparative guide, by examining structurally related analogs, highlights the profound impact of substituent modifications on molecular conformation, intermolecular interactions, and supramolecular assembly. While the crystal structure of 3-[(4-tert-butylphenoxy)methyl]benzohydrazide and its direct analogs remains an area for future investigation, the principles and comparative data presented herein offer a robust framework for predicting their structural features and guiding the design of novel bioactive compounds. Future work should focus on synthesizing and crystallizing a systematic series of these target analogs to establish a more direct and comprehensive structure-activity relationship.

References

[1] Banna, H., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 135–140. [Link]

[2] Asiri, A. M., et al. (2022). Synthesis, Single Crystal Structure, and Hirshfeld Surface of (E)-N'-(2-Hydroxybenzylidene)-2-((3-(Trifluoromethyl)Phenyl)Amino)Benzohydrazide. Crystals, 12(11), 1533. [Link]

[3] Wang, G., et al. (2015). Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde. Journal of the Chinese Chemical Society, 62(1), 1-7. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Tert-butylphenoxy)methyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-[(4-Tert-butylphenoxy)methyl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.